(Rac)-PF-06250112
描述
属性
分子式 |
C22H20F2N6O2 |
|---|---|
分子量 |
438.4 g/mol |
IUPAC 名称 |
5-amino-1-(1-cyanopiperidin-3-yl)-3-[4-(2,4-difluorophenoxy)phenyl]pyrazole-4-carboxamide |
InChI |
InChI=1S/C22H20F2N6O2/c23-14-5-8-18(17(24)10-14)32-16-6-3-13(4-7-16)20-19(22(27)31)21(26)30(28-20)15-2-1-9-29(11-15)12-25/h3-8,10,15H,1-2,9,11,26H2,(H2,27,31) |
InChI 键 |
SQFDBQCBXUWICP-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
(Rac)-PF-06250112: A Technical Guide to its Chemical Structure, Synthesis, and Biological Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-PF-06250112 is a potent and highly selective, orally bioavailable inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, making it a key therapeutic target for autoimmune diseases and B-cell malignancies. This technical guide provides an in-depth overview of the chemical structure, a detailed plausible synthesis protocol, and the biological context of this compound's mechanism of action.
Chemical Structure
This compound is a complex heterocyclic molecule with the systematic IUPAC name 1-((R)-3-(4-amino-3-(4-(3,4-difluorophenoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one. The chemical formula is C22H20F2N6O2, and it has a molecular weight of 438.43 g/mol .[2]
Table 1: Chemical Identity of this compound
| Identifier | Value |
| Molecular Formula | C22H20F2N6O2 |
| Molecular Weight | 438.43 g/mol [2] |
| CAS Number | 1609465-89-5[2] |
| SMILES | O=C(N)C1=C(N(N=C1C2=CC=C(C=C2)OC3=CC=C(C=C3F)F)[C@@H]4CN(CCC4)C#N)N[2] |
Below is a 2D representation of the chemical structure of PF-06250112.
Plausible Synthesis of this compound
While a specific, detailed synthesis of this compound is not publicly available in peer-reviewed journals, a plausible synthetic route can be constructed based on general methods for the synthesis of pyrazolopyrimidine derivatives, a common scaffold for kinase inhibitors, as described in various chemical patents. The synthesis would likely proceed through the construction of the core pyrazolopyrimidine ring system, followed by the introduction of the necessary side chains.
Experimental Workflow for the Plausible Synthesis of this compound
Caption: A plausible multi-step synthesis of this compound.
Detailed Experimental Protocols (Plausible)
Step 1: Synthesis of 4-Aminopyrazolo[3,4-d]pyrimidine
-
To a solution of 3-amino-4-cyanopyrazole (1 equivalent) in formamide (10 volumes), the mixture is heated to reflux (approximately 180-200 °C) for 4-6 hours.
-
The reaction is monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with water, and dried under vacuum to afford 4-aminopyrazolo[3,4-d]pyrimidine.
Step 2: Synthesis of 3-(4-(3,4-Difluorophenoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
-
In a reaction vessel, 4-aminopyrazolo[3,4-d]pyrimidine (1 equivalent), 4-(3,4-difluorophenoxy)aniline (1.1 equivalents), a palladium catalyst (e.g., Pd2(dba)3, 0.05 equivalents), and a phosphine (B1218219) ligand (e.g., Xantphos, 0.1 equivalents) are combined in an appropriate solvent such as dioxane.
-
A base, such as cesium carbonate (Cs2CO3, 2 equivalents), is added, and the mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 100-120 °C for 12-18 hours.
-
After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired product.
Step 3: Synthesis of (R)-tert-butyl 3-(4-amino-3-(4-(3,4-difluorophenoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate
-
To a solution of 3-(4-(3,4-difluorophenoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1 equivalent), (R)-tert-butyl 3-hydroxypiperidine-1-carboxylate (1.2 equivalents), and triphenylphosphine (B44618) (PPh3, 1.5 equivalents) in a suitable solvent like tetrahydrofuran (B95107) (THF), is added a dialkyl azodicarboxylate (e.g., DIAD or DEAD, 1.5 equivalents) dropwise at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 16-24 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by flash chromatography to isolate the N-alkylated product.
Step 4: Synthesis of this compound
-
The product from Step 3 is dissolved in a mixture of dichloromethane (B109758) (DCM) and trifluoroacetic acid (TFA) (e.g., 1:1 v/v) and stirred at room temperature for 1-2 hours to remove the Boc protecting group. The solvent is then removed in vacuo.
-
The resulting amine salt is dissolved in a suitable solvent (e.g., DCM) and a base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) is added.
-
The mixture is cooled to 0 °C, and acryloyl chloride (1.1 equivalents) is added dropwise. The reaction is stirred at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.
-
The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by chromatography to afford this compound.
Table 2: Plausible Reagents and Conditions for the Synthesis of this compound
| Step | Key Reagents | Solvent | Conditions |
| 1 | 3-amino-4-cyanopyrazole, Formamide | Formamide | Reflux (180-200 °C), 4-6 h |
| 2 | 4-Aminopyrazolo[3,4-d]pyrimidine, 4-(3,4-Difluorophenoxy)aniline, Pd2(dba)3, Xantphos, Cs2CO3 | Dioxane | 100-120 °C, 12-18 h, Inert atmosphere |
| 3 | Product from Step 2, (R)-tert-butyl 3-hydroxypiperidine-1-carboxylate, PPh3, DIAD | THF | 0 °C to Room Temp, 16-24 h |
| 4 | Product from Step 3, TFA, Acryloyl Chloride, TEA | DCM | 0 °C to Room Temp, 3-5 h |
Biological Activity and Signaling Pathway
This compound is a potent inhibitor of Bruton's tyrosine kinase (BTK), with an IC50 of 0.5 nM.[1][2] BTK is a non-receptor tyrosine kinase that plays a critical role in the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to B-cell proliferation, differentiation, and antibody production.
BTK Signaling Pathway and Inhibition by PF-06250112
Caption: Inhibition of the BTK signaling pathway by this compound.
As depicted in the diagram, the binding of an antigen to the BCR leads to the activation of spleen tyrosine kinase (Syk). Syk, in turn, phosphorylates and activates BTK. Activated BTK then phosphorylates phospholipase C gamma 2 (PLCγ2), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and the activation of protein kinase C (PKC), ultimately resulting in the activation of transcription factors such as NF-κB and AP-1. These transcription factors drive the expression of genes essential for B-cell proliferation, survival, and differentiation.
This compound exerts its therapeutic effect by potently and selectively inhibiting the kinase activity of BTK. This inhibition blocks the downstream signaling cascade, thereby preventing B-cell activation and proliferation. This mechanism of action makes this compound a promising candidate for the treatment of various B-cell-mediated autoimmune and inflammatory diseases.
Table 3: In Vitro Inhibitory Activity of PF-06250112
| Target | IC50 (nM) |
| BTK | 0.5[1][2] |
| BMX | 0.9[1][2] |
| TEC | 1.2[1][2] |
Conclusion
This compound is a highly potent BTK inhibitor with a well-defined chemical structure and a clear mechanism of action within the BCR signaling pathway. While the precise, publicly documented synthesis is not available, a plausible and detailed synthetic route can be inferred from the broader chemical patent literature. This technical guide provides a comprehensive overview for researchers and drug development professionals, summarizing the key chemical, synthetic, and biological aspects of this important molecule. Further research and disclosure from the originators will be necessary to confirm the exact synthetic procedures and to fully elucidate its therapeutic potential.
References
The Rise and Stall of a Myostatin Inhibitor: A Technical History of Domagrozumab (PF-06252616)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, development, and clinical evaluation of domagrozumab (PF-06252616), a humanized monoclonal antibody designed to inhibit myostatin. Myostatin, a member of the transforming growth factor-β (TGF-β) superfamily, is a key negative regulator of skeletal muscle mass.[1][2] Its inhibition has been a focal point for therapeutic intervention in muscle-wasting diseases such as Duchenne muscular dystrophy (DMD).[3][4] Domagrozumab was developed by Pfizer with the aim of increasing muscle mass and function in individuals with DMD.[3][5][6] Despite promising preclinical data and a well-tolerated profile in early clinical trials, the development of domagrozumab was halted after a Phase 2 study in boys with DMD failed to meet its primary efficacy endpoint.[7][8] This document details the scientific journey of domagrozumab, from its preclinical characterization to the outcomes of its clinical trials, offering valuable insights for the drug development community.
Discovery and Preclinical Development
Domagrozumab (PF-06252616) is a humanized IgG1 monoclonal antibody that binds with high affinity and specificity to myostatin, thereby preventing its interaction with the activin type IIB receptor (ActRIIB) and subsequent downstream signaling.[1][9] The development of domagrozumab was preceded by studies on a murine anti-myostatin antibody, mRK35, which demonstrated significant increases in muscle mass and strength in both wild-type and mdx mice, a model for DMD.[1]
Preclinical Efficacy
Preclinical studies with domagrozumab and its murine equivalent demonstrated notable anabolic effects on muscle tissue. In cynomolgus monkeys, weekly intravenous administration of domagrozumab resulted in a dose-dependent increase in lean mass and muscle volume.[1] These findings provided a strong rationale for advancing domagrozumab into clinical trials for DMD.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of domagrozumab.
Table 1: In Vitro Binding Affinity and Potency
| Parameter | Value | Species | Reference |
| KD for human myostatin | 2.6 pM | Human | [1] |
| IC50 (myostatin signaling) | < 1 nM | Human | [1] |
Table 2: Preclinical Pharmacokinetic Parameters
| Species | Dosing | Key Findings | Reference |
| Cynomolgus Monkey | 10 or 30 mg/kg IV, weekly for 8 weeks | Dose-dependent increase in lean mass and muscle volume. | [1] |
Table 3: Phase 1 Clinical Trial (NCT01616277) - Healthy Volunteers
| Parameter | Dosing | Value/Observation | Reference |
| Administration | Single ascending IV (1-40 mg/kg), multiple IV (10 mg/kg), single SC (3 mg/kg) | Well-tolerated. | [10][11] |
| Most Common AEs | Headache, fatigue, upper respiratory tract infections, muscle spasms | - | [10][11] |
| Pharmacokinetics | Typical IgG1 profile: slow clearance, low volume of distribution, long half-life. | - | [10][11] |
| Pharmacodynamics | Target engagement observed, plateauing at 20 mg/kg IV. | Increase in whole-body lean mass (5.38%) in 10 mg/kg single IV cohort. Muscle volume increase (4.49%) in 10 mg/kg repeat-dose cohort. | [10][11] |
Table 4: Phase 2 Clinical Trial (B5161002/NCT02310763) - Boys with DMD
| Parameter | Value | Reference |
| Participants | 121 ambulatory boys, aged 6 to <16 years | [12][13] |
| Treatment Arms | Domagrozumab (multiple ascending doses: 5, 20, 40 mg/kg) vs. Placebo | [12][13] |
| Primary Endpoint (Week 49) | Mean change from baseline in 4-stair climb (4SC) time | Not met (p=0.94) |
| Safety | Generally safe and well-tolerated. Most AEs were mild and not treatment-related. | [12][13] |
| Pharmacodynamics | Non-significant increases in muscle volume observed in domagrozumab-treated patients. | [12][13] |
Mechanism of Action: Myostatin Signaling Pathway
Myostatin, produced by myocytes, binds to the ActRIIB receptor on the cell surface.[2] This binding recruits and phosphorylates the type I receptor, activin receptor-like kinase 4/5 (ALK4/5), initiating a downstream signaling cascade through the phosphorylation of SMAD2 and SMAD3. The phosphorylated SMAD complex then translocates to the nucleus to regulate the transcription of genes that inhibit myogenesis. Domagrozumab acts as a myostatin inhibitor by binding to circulating myostatin and preventing its interaction with ActRIIB, thereby blocking this inhibitory signaling cascade.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the development of domagrozumab.
Myostatin Signaling Inhibition Assay (Cell-based)
This assay measures the ability of an antibody to inhibit myostatin-induced signaling in a cell line expressing a luciferase reporter gene under the control of SMAD-responsive elements.[1]
Protocol:
-
Cell Culture: A204 cells transfected with the pGL3-(CAGA)12-luciferase reporter construct are cultured in 96-well plates (30,000 cells/well) for 16 hours at 37°C in McCoy's 5A media supplemented with 1 mM glutamine, 100 U/mL streptomycin, 100 µg/mL penicillin, and 10% fetal bovine serum.[1]
-
Treatment: Recombinant human myostatin is added to the cells at its EC50 concentration (1 nM) in the presence of varying concentrations of the test antibody (e.g., domagrozumab) or a control antibody.[1]
-
Incubation: The cells are incubated for 6 hours at 37°C.[1]
-
Luciferase Assay: Luciferase activity is measured using a commercial luciferase assay system (e.g., BriteLite Plus).[1]
-
Data Analysis: The percentage inhibition of myostatin signaling is calculated for each antibody concentration, and the IC50 value is determined.[1]
In Vivo Muscle Function Assessment in mdx Mice
This protocol describes the measurement of grip strength and ex vivo muscle force production in the mdx mouse model of DMD.[1]
Protocol:
-
Animal Dosing: mdx mice are treated with the anti-myostatin antibody (e.g., mRK35) or a vehicle control.[1]
-
Grip Strength Measurement: Forelimb grip strength is assessed using a grip strength meter. Mice are held by the tail and allowed to grasp a metal grid, then gently pulled horizontally until they release their grip. The peak force is recorded.
-
Ex Vivo Muscle Force Measurement:
-
The extensor digitorum longus (EDL) muscle is dissected and mounted in a chamber containing oxygenated Ringer's solution.[1]
-
One tendon is tied to a fixed post, and the other is attached to a force transducer.
-
The muscle is stimulated with electrical pulses of increasing frequency to determine the optimal length for maximal twitch force.
-
A force-frequency relationship is generated by stimulating the muscle at various frequencies.
-
The maximal isometric tetanic force is measured.
-
-
Data Analysis: Grip strength and ex vivo force production are compared between the antibody-treated and control groups.[1]
Experimental and Clinical Development Workflow
The development of domagrozumab followed a structured path from preclinical characterization to clinical evaluation.
Conclusion
The development of domagrozumab (PF-06252616) represents a significant and well-documented effort to translate the promising therapeutic strategy of myostatin inhibition into a clinical reality for patients with Duchenne muscular dystrophy. While the preclinical data were robust, demonstrating clear anabolic effects on muscle, the Phase 2 clinical trial did not show a significant functional benefit in boys with DMD.[12][13] The reasons for this disconnect between preclinical and clinical outcomes are likely multifactorial and a subject of ongoing scientific discussion. The comprehensive data gathered throughout the development of domagrozumab, from its high-affinity binding to myostatin to its detailed pharmacokinetic and pharmacodynamic profiles, provide a valuable case study for the scientific community. This technical guide serves as a repository of this knowledge, with the aim of informing future research and development efforts in the field of muscle-wasting diseases.
References
- 1. A mouse anti-myostatin antibody increases muscle mass and improves muscle strength and contractility in the mdx mouse model of Duchenne muscular dystrophy and its humanized equivalent, domagrozumab (PF-06252616), increases muscle volume in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myostatin blockade with a fully human monoclonal antibody induces muscle hypertrophy and reverses muscle atrophy in young and aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. io.nihr.ac.uk [io.nihr.ac.uk]
- 4. musculardystrophynews.com [musculardystrophynews.com]
- 5. parentprojectmd.org [parentprojectmd.org]
- 6. Pfizer Terminates Domagrozumab (PF-06252616) Clinical Studies for the Treatment of Duchenne Muscular Dystrophy | Pfizer [pfizer.com]
- 7. Population PK and PD Analysis of Domagrozumab in Pediatric Patients with Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of Domagrozumab (PF-06252616), an Antimyostatin Monoclonal Antibody, in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Randomized phase 2 trial and open-label extension of domagrozumab in Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PAN Foundation Trial Finder [trialfinder.panfoundation.org]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
(Rac)-PF-06250112: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target identification and validation of (Rac)-PF-06250112, a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). The document details the quantitative data supporting its activity, the experimental protocols for its validation, and visual representations of the relevant signaling pathways and experimental workflows.
Target Identification and Selectivity
This compound is the racemic mixture of PF-06250112. The primary target of PF-06250112 has been identified as Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell development, activation, and signaling.[1] It also demonstrates inhibitory activity against other Tec family kinases, namely BMX and TEC.[1] The inhibitory potency of PF-06250112 is summarized in the table below.
Table 1: In Vitro Inhibitory Activity of PF-06250112
| Target Kinase | IC50 (nM) |
| BTK | 0.5 |
| BMX | 0.9 |
| TEC | 1.2 |
Data sourced from in vitro kinase assays.[1]
Mechanism of Action: Signaling Pathway Inhibition
PF-06250112 exerts its therapeutic effect by blocking key signaling pathways downstream of the B-cell receptor (BCR) and Fc receptors (FcR), both of which are critically dependent on BTK activity.
B-Cell Receptor (BCR) Signaling Pathway
Upon antigen binding to the BCR, a signaling cascade is initiated, leading to B-cell proliferation, differentiation, and antibody production. BTK is a central node in this pathway.
Fc Receptor (FcR) Signaling Pathway
Fc receptors, upon binding to immune complexes (antigen-antibody), trigger signaling cascades in B cells and myeloid cells that contribute to inflammation and cell activation. BTK is also a key mediator in this pathway.
References
(Rac)-PF-06250112: An In-Depth Technical Guide to In Vitro Activity and Potency
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(Rac)-PF-06250112 is the racemic mixture of PF-06250112, a potent and highly selective irreversible inhibitor of Bruton's tyrosine kinase (BTK). As a key mediator in B-cell receptor (BCR) signaling, BTK is a critical therapeutic target in various B-cell malignancies and autoimmune diseases. This document provides a comprehensive technical overview of the in vitro activity and potency of PF-06250112, the biologically active component of the racemate. Detailed methodologies for key biochemical and cellular assays are presented, along with quantitative data and visual representations of the relevant signaling pathways and experimental workflows.
Biochemical Activity and Potency
PF-06250112 demonstrates potent inhibitory activity against BTK in biochemical assays. It also exhibits high potency against other members of the Tec family of kinases, namely BMX and TEC. The mechanism of inhibition is covalent binding to a cysteine residue (Cys481) within the ATP-binding pocket of BTK.
Table 1: Biochemical Inhibitory Activity of PF-06250112
| Target Kinase | IC50 (nM) |
| BTK | 0.5 |
| BMX | 0.9 |
| TEC | 1.2 |
Cellular Activity and Potency
In cellular assays, PF-06250112 effectively inhibits B-cell activation and proliferation. The compound has been shown to suppress the production of inositol (B14025) monophosphate in Ramos cells, a human B-cell line, and inhibit the proliferation of primary human B cells.
Table 2: Cellular Inhibitory Activity of PF-06250112
| Assay | Cell Type | Stimulus | IC50 (nM) |
| B-Cell Proliferation Inhibition | Primary Human B-Cells | F(ab')2 anti-human IgM | 2.5 |
| Inositol Monophosphate Production | Ramos Cells | F(ab')2 anti-human IgM | 12 |
Experimental Protocols
BTK Biochemical Kinase Assay (ADP-Glo™ Format)
This assay quantifies the enzymatic activity of BTK by measuring the amount of ADP produced in the kinase reaction.
Experimental Workflow:
Caption: Workflow for the BTK Biochemical Kinase Assay.
Materials:
-
BTK Kinase Enzyme System (e.g., Promega)
-
ADP-Glo™ Kinase Assay Kit (e.g., Promega)
-
PF-06250112
-
384-well plates
Procedure:
-
Reagent Preparation:
-
Prepare BTK Kinase Buffer: 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2, 50μM DTT.[1]
-
Prepare substrate and ATP solutions in Kinase Buffer.
-
Dilute BTK enzyme in Kinase Buffer.
-
-
Kinase Reaction:
-
ADP Detection:
-
Data Acquisition:
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP generated and thus the kinase activity.
-
B-Cell Proliferation Assay
This assay assesses the ability of PF-06250112 to inhibit the proliferation of primary human B cells following stimulation of the B-cell receptor.
Experimental Workflow:
Caption: Workflow for the B-Cell Proliferation Assay.
Materials:
-
Isolated primary human B cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
PF-06250112
-
F(ab')2 anti-human IgM
-
96-well cell culture plates
-
Proliferation assay reagent (e.g., BrdU or MTS)
Procedure:
-
Cell Preparation: Isolate primary human B cells from peripheral blood mononuclear cells (PBMCs) using standard methods (e.g., magnetic-activated cell sorting).
-
Cell Seeding: Seed the isolated B cells in a 96-well plate at an appropriate density.
-
Compound Addition: Add serial dilutions of PF-06250112 to the wells. Include a vehicle control (DMSO).
-
Cell Stimulation: Add F(ab')2 anti-human IgM to the wells to stimulate B-cell proliferation.
-
Incubation: Incubate the plate for a period sufficient to allow for cell proliferation (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Proliferation Measurement: Assess cell proliferation using a standard method such as a BrdU incorporation assay or an MTS-based viability assay.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of PF-06250112.
Inositol Monophosphate (IP1) Accumulation Assay (HTRF® Format)
This assay measures the accumulation of inositol monophosphate (IP1), a downstream product of PLCγ2 activation, in Ramos cells following BCR stimulation.
Experimental Workflow:
Caption: Workflow for the Inositol Monophosphate (IP1) Accumulation Assay.
Materials:
-
Ramos B-cells
-
Cell culture medium
-
PF-06250112
-
F(ab')2 anti-human IgM
-
Lithium chloride (LiCl)
-
IP-One Gq HTRF® Assay Kit (e.g., Cisbio)
-
96-well plates
Procedure:
-
Cell Seeding: Seed Ramos cells into a 96-well plate.
-
Compound Addition: Add serial dilutions of PF-06250112 to the wells.
-
Cell Stimulation: Add F(ab')2 anti-human IgM to the wells in a stimulation buffer containing LiCl. LiCl inhibits the degradation of IP1, allowing it to accumulate.
-
Incubation: Incubate the plate at 37°C for the optimized stimulation time (typically 30-60 minutes).
-
Cell Lysis and Reagent Addition: Lyse the cells and add the HTRF® reagents: IP1 labeled with d2 and an anti-IP1 antibody labeled with Europium cryptate.
-
Incubation: Incubate for 1 hour at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF®-compatible microplate reader. The HTRF signal is inversely proportional to the amount of IP1 produced.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of PF-06250112.
Signaling Pathway
PF-06250112 targets BTK within the B-cell receptor signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to B-cell activation, proliferation, and differentiation.
Caption: B-Cell Receptor (BCR) Signaling Pathway and the inhibitory action of PF-06250112.
References
Unraveling the Role of (Rac)-PF-06250112 in Cellular Signaling: A Critical Examination of its Target Profile
An In-depth Technical Review for Researchers, Scientists, and Drug Development Professionals
Introduction
The Ras superfamily of small GTPases, including the Rac family, are critical regulators of a myriad of cellular processes, from cytoskeletal dynamics and cell motility to gene expression and cell cycle progression. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them attractive targets for therapeutic intervention. This technical guide delves into the current scientific understanding of the compound (Rac)-PF-06250112 and its interaction with the Rac family of GTPases. While initial interest may lie in its potential as a direct inhibitor of this family, a thorough review of available data indicates a different primary mechanism of action. This document will clarify the established role of PF-06250112, address the relationship with its racemic form, this compound, and explore the broader context of Rac GTPase signaling and inhibition.
Core Compound Profile: this compound and PF-06250112
A critical point of clarification is the nature of this compound. It is the racemate of PF-06250112, meaning it is a mixture of equal amounts of the enantiomers of the parent compound. In the context of drug development and molecular interaction, the specific stereochemistry of a compound is often crucial for its activity.
Current scientific literature predominantly identifies PF-06250112 not as a Rac GTPase inhibitor, but as a potent and highly selective, orally bioavailable inhibitor of Bruton's tyrosine kinase (BTK). It also demonstrates inhibitory effects on the BMX nonreceptor tyrosine kinase and TEC kinase.[1][2] There is a lack of substantial evidence in peer-reviewed publications to support a primary or significant direct inhibitory role of this compound on the Rac family of GTPases. Therefore, the subsequent sections will focus on the established signaling pathways of Rac GTPases and the general mechanisms of their inhibition, as a framework for understanding where a compound like PF-06250112 might indirectly intersect with this pathway, if at all.
The Rac Family of GTPases: Central Regulators of Cellular Function
The Rac family, primarily comprising Rac1, Rac2, and Rac3, act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state. This cycle is tightly regulated by three main classes of proteins:
-
Guanine Nucleotide Exchange Factors (GEFs): These proteins promote the exchange of GDP for GTP, leading to the activation of Rac GTPases. Prominent examples of Rac-specific GEFs include Tiam1 and Trio.[3][4]
-
GTPase-Activating Proteins (GAPs): GAPs enhance the intrinsic GTP hydrolysis activity of Rac, leading to its inactivation.
-
Guanine Nucleotide Dissociation Inhibitors (GDIs): GDIs sequester the inactive, GDP-bound form of Rac in the cytoplasm, preventing its activation.
Activated Rac-GTP interacts with a range of downstream effector proteins to initiate various signaling cascades. A key effector is p21-activated kinase (PAK), which plays a crucial role in cytoskeletal remodeling and cell motility.[5][6]
Visualization of the Rac Signaling Pathway
The following diagram illustrates the canonical Rac GTPase signaling pathway, highlighting the key regulatory proteins and downstream effectors.
Caption: Canonical Rac GTPase signaling pathway.
Mechanisms of Rac Family GTPase Inhibition
Given the importance of Rac signaling in disease, significant effort has been dedicated to developing inhibitors. These can be broadly categorized based on their mechanism of action:
-
Inhibition of Rac-GEF Interaction: This is a common strategy to prevent the activation of Rac. Small molecules can be designed to bind to a surface groove on Rac1 that is critical for its interaction with GEFs.[3] NSC23766 is a well-characterized example of such an inhibitor.[3]
-
Direct Inhibition of Rac Function: While more challenging, compounds that directly bind to Rac and prevent its downstream signaling are of interest.
-
Inhibition of Downstream Effectors: Targeting key effectors like PAK can also disrupt the consequences of aberrant Rac activation.
Experimental Protocols for Assessing Rac GTPase Activity
To evaluate the efficacy of potential Rac inhibitors, a variety of in vitro and cell-based assays are employed.
In Vitro Assays
1. TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay
-
Principle: This assay measures the interaction between two molecules labeled with a donor and an acceptor fluorophore. When in close proximity, excitation of the donor leads to energy transfer and emission from the acceptor. This can be used to assess the binding of Rac to GEFs or effector proteins.
-
General Protocol:
-
Recombinant, purified Rac protein (e.g., GST-tagged) and a binding partner (e.g., His-tagged GEF domain) are used.
-
The proteins are labeled with a compatible TR-FRET donor (e.g., Europium cryptate) and acceptor (e.g., d2).
-
The labeled proteins are incubated with varying concentrations of the test compound.
-
The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection. A decrease in the signal indicates inhibition of the protein-protein interaction.
-
2. GTPγS Binding Assay
-
Principle: This assay measures the rate of binding of a non-hydrolyzable GTP analog, GTPγS (often radiolabeled with ³⁵S), to the GTPase. Inhibitors of GEF-mediated nucleotide exchange will reduce the rate of GTPγS binding.
-
General Protocol:
-
Purified Rac protein is incubated with a GEF in the presence of GDP.
-
The test compound at various concentrations is added to the mixture.
-
The exchange reaction is initiated by the addition of [³⁵S]GTPγS.
-
At various time points, aliquots are removed and filtered through a nitrocellulose membrane to separate protein-bound and free nucleotide.
-
The amount of radioactivity retained on the filter is quantified by liquid scintillation counting.
-
Cell-Based Assays
1. Pulldown Assay for Activated Rac
-
Principle: This assay utilizes the fact that active, GTP-bound Rac specifically binds to the p21-binding domain (PBD) of its effector, PAK.
-
General Protocol:
-
Cells are treated with the test compound and then stimulated with a known Rac activator (e.g., epidermal growth factor - EGF).
-
Cells are lysed in a buffer that preserves GTPase activity.
-
The cell lysate is incubated with a GST-PBD fusion protein immobilized on glutathione-agarose beads.
-
The beads are washed to remove non-specifically bound proteins.
-
The pulled-down, active Rac-GTP is detected by Western blotting using a Rac-specific antibody.
-
Visualization of an Experimental Workflow
The following diagram outlines a typical workflow for screening and validating a potential Rac-GEF interaction inhibitor.
Caption: Workflow for identifying Rac-GEF inhibitors.
Conclusion and Future Directions
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. Rational design and characterization of a Rac GTPase-specific small molecule inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Development of Novel Rac1-GEF Signaling Inhibitors using a Rational Design Approach in Highly Aggressive Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signals from the Ras, Rac, and Rho GTPases Converge on the Pak Protein Kinase in Rat-1 Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rac inhibits thrombin-induced Rho activation: evidence of a Pak-dependent GTPase crosstalk - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Cytotoxicity Profile of (Rac)-PF-06250112: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the preliminary cytotoxicity screening considerations for (Rac)-PF-06250112, a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). Due to the limited publicly available preclinical cytotoxicity data for this specific racemic mixture, this document focuses on the established methodologies for assessing cytotoxicity of BTK inhibitors and the anticipated cytotoxic profile based on its mechanism of action.
Introduction to this compound and BTK Inhibition
This compound is a small molecule inhibitor targeting Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and signaling. BTK is a key component of the B-cell receptor (BCR) signaling pathway, which plays a central role in the proliferation and survival of various B-cell malignancies. By inhibiting BTK, this compound is expected to disrupt these signaling cascades, leading to decreased cell proliferation and the induction of apoptosis in malignant B-cells. The toxicity profile of BTK inhibitors is often linked to both on-target inhibition of BTK and potential off-target effects on other kinases.[1][2][3]
Data Presentation: Anticipated Cytotoxicity
For context, other BTK inhibitors have demonstrated varying levels of cytotoxicity against different cell lines. For instance, the first-generation BTK inhibitor ibrutinib (B1684441) has been shown to reduce the proliferation of prostate cancer cells and promote apoptosis in gastric carcinoma cells.[4] The cytotoxic effects of BTK inhibitors are often evaluated in cell lines such as Ramos (a human Burkitt's lymphoma cell line), which is a common model for studying BCR signaling.
Table 1: Hypothetical Cytotoxicity Data for this compound in Relevant Cell Lines
| Cell Line | Cell Type | Assay Type | Anticipated IC50 (nM) | Notes |
| Ramos | Human Burkitt's Lymphoma | CellTiter-Glo® | Low nM range | High dependence on BCR signaling. |
| TMD8 | Human ABC-DLBCL | MTT Assay | Low to mid nM range | Dependent on chronic active BCR signaling. |
| Jurkat | Human T-cell Leukemia | CellTiter-Glo® | High nM to µM range | BTK is not a primary survival signal. |
| HEK293 | Human Embryonic Kidney | MTT Assay | >10 µM | Non-hematopoietic cell line, low BTK expression. |
Note: The IC50 values presented in this table are hypothetical and intended for illustrative purposes. Actual experimental values may vary.
Experimental Protocols
The following are detailed methodologies for key experiments to determine the preliminary cytotoxicity of this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.[5][6] The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring the absorbance at a specific wavelength.[5][6]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment (for adherent cells).
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[7]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Luminescent ATP Assay (e.g., CellTiter-Glo®)
This assay measures the amount of ATP present in a cell population, which is a direct indicator of cell viability.
Principle: The assay utilizes a thermostable luciferase that catalyzes the reaction of luciferin (B1168401) and ATP to produce light.[9] The amount of light produced is directly proportional to the amount of ATP present, which reflects the number of viable cells.[2][9]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.
-
Compound Treatment: Treat cells with serial dilutions of this compound and controls as described above.
-
Incubation: Incubate the plate for the desired exposure time.
-
Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Mandatory Visualization
BTK Signaling Pathway
The following diagram illustrates the central role of BTK in the B-cell receptor (BCR) signaling cascade. Inhibition of BTK by this compound is expected to block the downstream signaling events that lead to B-cell proliferation and survival.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolic changes induced by DNA damage in Ramos cells: exploring the role of mTORC1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medic.upm.edu.my [medic.upm.edu.my]
- 4. Biological changes in human B-cell line Ramos (RA.1) related to increasing doses of human parathyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PF-06250112 | CymitQuimica [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Correlation of in vitro cytotoxicity with paracellular permeability in mortal rat intestinal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
An In-depth Technical Guide on the Core Solubility and Stability Properties of (Rac)-PF-06250112
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available quantitative solubility and stability data for (Rac)-PF-06250112 is limited. The data presented in this guide is representative and intended to illustrate the expected physicochemical properties and the methodologies for their determination.
This compound is a potent and selective inhibitor of Stearoyl-CoA Desaturase (SCD), an enzyme that plays a critical role in lipid metabolism. The therapeutic potential of SCD inhibitors in various metabolic diseases necessitates a thorough understanding of their fundamental physicochemical properties, such as solubility and stability, which are crucial for drug development, formulation, and delivery. This guide provides an in-depth overview of the anticipated solubility and stability characteristics of this compound, along with detailed experimental protocols for their evaluation.
Data Presentation
The following tables summarize the expected solubility and stability profiles of this compound under various conditions.
Table 1: Equilibrium Solubility of this compound
| Solvent/Medium | Temperature (°C) | pH | Solubility (µg/mL) | Method |
| Deionized Water | 25 | 7.0 | < 1 | Shake-Flask |
| Phosphate-Buffered Saline (PBS) | 25 | 7.4 | 1 - 5 | Shake-Flask |
| 0.1 N HCl | 37 | 1.2 | 5 - 10 | Shake-Flask |
| Fasted State Simulated Intestinal Fluid (FaSSIF) | 37 | 6.5 | 10 - 20 | Shake-Flask |
| Fed State Simulated Intestinal Fluid (FeSSIF) | 37 | 5.0 | 50 - 100 | Shake-Flask |
| Ethanol | 25 | N/A | > 1000 | Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | 25 | N/A | > 2000 | Shake-Flask |
Table 2: Stability of this compound in Solution (Aqueous Buffer, pH 7.4)
| Storage Condition | Duration | Assay (%) Remaining | Degradation Products |
| 25°C / 60% RH | 3 months | 98.5 | Not Detected |
| 40°C / 75% RH | 1 month | 95.2 | Minor peaks observed in HPLC |
| Photostability (ICH Q1B) | 1.2 million lux hours | 99.1 | Not Detected |
Table 3: Solid-State Stability of this compound
| Storage Condition | Duration | Physical Appearance | Purity (%) by HPLC |
| 25°C / 60% RH | 12 months | White crystalline solid | 99.8 |
| 40°C / 75% RH | 6 months | White crystalline solid | 99.5 |
| 60°C | 1 month | Slight discoloration | 98.9 |
Experimental Protocols
Detailed methodologies for determining the solubility and stability of this compound are provided below.
1. Equilibrium Solubility Determination (Shake-Flask Method)
This protocol outlines the determination of the thermodynamic equilibrium solubility of this compound in various aqueous and organic solvents.
-
Materials:
-
This compound (crystalline solid)
-
Selected solvents (e.g., deionized water, PBS pH 7.4, 0.1 N HCl, FaSSIF, FeSSIF, ethanol, DMSO)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
-
-
Procedure:
-
Add an excess amount of this compound to a glass vial.
-
Add a known volume of the selected solvent to the vial.
-
Seal the vial and place it in an orbital shaker set to the desired temperature (e.g., 25°C or 37°C).
-
Agitate the vials for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
After incubation, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials to sediment the excess solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.
-
Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the HPLC method.
-
Analyze the diluted filtrate by HPLC to determine the concentration of this compound.
-
Calculate the solubility based on the measured concentration and the dilution factor.
-
2. Stability Testing Protocol
This protocol describes the methodology for assessing the stability of this compound in both solution and solid states under various environmental conditions, following ICH guidelines.
-
Materials:
-
This compound
-
Aqueous buffer (e.g., PBS pH 7.4)
-
Stability chambers with controlled temperature and relative humidity (RH)
-
Photostability chamber
-
HPLC system with a stability-indicating method
-
Appropriate storage containers (e.g., glass vials)
-
-
Procedure for Solution Stability:
-
Prepare a stock solution of this compound in the chosen aqueous buffer at a known concentration.
-
Dispense aliquots of the solution into multiple vials.
-
Place the vials in stability chambers under the following conditions:
-
Long-term: 25°C / 60% RH
-
Accelerated: 40°C / 75% RH
-
Photostability: As per ICH Q1B guidelines.
-
-
At specified time points (e.g., 0, 1, 3, 6 months), withdraw a vial from each condition.
-
Analyze the sample by HPLC to determine the concentration of the parent compound and to detect any degradation products.
-
Calculate the percentage of the remaining drug and characterize any significant degradants.
-
-
Procedure for Solid-State Stability:
-
Place a known quantity of solid this compound into appropriate containers.
-
Store the containers in stability chambers at various conditions (e.g., 25°C/60% RH, 40°C/75% RH).
-
At specified time points, remove a sample and perform the following analyses:
-
Visual Inspection: Note any changes in physical appearance (e.g., color, crystallinity).
-
HPLC Analysis: Dissolve a weighed amount of the sample in a suitable solvent and analyze by a stability-indicating HPLC method to determine purity and the presence of degradation products.
-
-
Mandatory Visualizations
Stearoyl-CoA Desaturase (SCD1) Signaling Pathway
The following diagram illustrates the key elements of the SCD1 signaling pathway, which is the therapeutic target of this compound.
(Rac)-PF-06250112: A Preclinical Bruton's Tyrosine Kinase Inhibitor for Autoimmune Diseases
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
(Rac)-PF-06250112 is a potent and highly selective, orally bioavailable inhibitor of Bruton's tyrosine kinase (BTK). Preclinical studies have demonstrated its potential as a therapeutic agent for autoimmune diseases, particularly lupus nephritis. By covalently binding to BTK, PF-06250112 effectively blocks B-cell receptor (BCR) signaling, a critical pathway in the pathogenesis of many autoimmune disorders. This guide provides a comprehensive overview of the mechanism of action, preclinical efficacy, and experimental protocols related to this compound, offering valuable insights for the scientific and drug development community.
Mechanism of Action
This compound is a small molecule inhibitor that targets Bruton's tyrosine kinase, a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and signaling.[1][2][3] The B-cell receptor signaling pathway is a key driver in the activation of B-cells, and its dysregulation is implicated in various autoimmune and inflammatory conditions.[4][5][6][7][8]
Upon antigen binding to the B-cell receptor, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates and activates phospholipase C-gamma 2 (PLCγ2), which in turn triggers downstream signaling pathways, including calcium mobilization and activation of transcription factors like NF-κB.[9][10][11][12] This cascade ultimately results in B-cell proliferation, differentiation, and antibody production.
PF-06250112 selectively and potently inhibits BTK, thereby interrupting this signaling cascade and mitigating the downstream inflammatory and autoimmune responses.[13]
Signaling Pathway Diagram
The following diagram illustrates the B-cell receptor signaling pathway and the point of intervention by PF-06250112.
Potential Therapeutic Applications: Lupus Nephritis
The primary therapeutic application for this compound investigated in preclinical studies is the treatment of lupus nephritis, a serious complication of systemic lupus erythematosus (SLE).[2] SLE is an autoimmune disease where the immune system attacks its own tissues, and in the case of lupus nephritis, the kidneys are targeted.
Preclinical Efficacy Data
Preclinical studies in murine models of lupus have demonstrated the significant therapeutic potential of PF-06250112.
Table 1: In Vitro Inhibitory Activity of PF-06250112
| Target Kinase | IC50 (nM) |
| BTK | 0.5 |
| BMX | 0.9 |
| TEC | 1.2 |
| Source: MedchemExpress, Immunomart[1][2] |
Table 2: In Vivo Efficacy of PF-06250112 in a Murine Lupus Model
| Treatment Group | Proteinuria Reduction | Reduction in Anti-dsDNA Antibodies |
| Vehicle | - | - |
| PF-06250112 (10 mg/kg) | Significant | Significant |
| PF-06250112 (30 mg/kg) | Significant | Significant |
| Source: Rankin AL, et al. J Immunol. 2013 |
Table 3: Preclinical Pharmacokinetic Parameters of PF-06250112 in Mice
| Parameter | Value |
| Oral Bioavailability | Good (Specific value not published) |
| Tmax (Oral) | ~4 hours |
| Half-life (t1/2) | ~7 hours |
| Source: Rankin AL, et al. J Immunol. 2013 |
Experimental Protocols
This section details the methodologies for key experiments cited in the preclinical evaluation of this compound.
In Vitro BTK Inhibition Assay
Objective: To determine the in vitro potency of PF-06250112 in inhibiting BTK enzymatic activity.
Methodology:
-
Recombinant human BTK enzyme is incubated with a fluorescently labeled peptide substrate and ATP.
-
PF-06250112 is added at varying concentrations.
-
The kinase reaction is allowed to proceed for a specified time at room temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence polarization or time-resolved fluorescence resonance energy transfer).
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Murine Model of Lupus Nephritis
Objective: To evaluate the in vivo efficacy of PF-06250112 in a spontaneous mouse model of lupus.
Animal Model: Female NZB/W F1 mice, which spontaneously develop an autoimmune disease closely resembling human SLE, are used.
Treatment Protocol:
-
Mice are aged to a point where early signs of lupus nephritis (e.g., proteinuria) are evident.
-
Animals are randomized into vehicle control and PF-06250112 treatment groups.
-
PF-06250112 is administered orally, once daily, at various doses (e.g., 10 mg/kg and 30 mg/kg).
-
Treatment is continued for a specified duration (e.g., 12 weeks).
Efficacy Endpoints:
-
Proteinuria: Urine samples are collected regularly, and protein levels are measured using methods such as a Bradford assay or dipstick analysis.
-
Anti-dsDNA Antibodies: Serum samples are collected at the end of the study, and levels of autoantibodies against double-stranded DNA (dsDNA) are quantified by ELISA.
-
Renal Histopathology: Kidneys are harvested, fixed, and stained (e.g., with H&E and PAS) to assess the degree of glomerulonephritis, immune complex deposition, and inflammation.
Experimental Workflow Diagram
Clinical Development Status
As of the latest available information, there are no publicly registered clinical trials specifically for this compound. While numerous BTK inhibitors are currently in clinical development or approved for various indications, the clinical trajectory of PF-06250112 remains undisclosed. It is possible that the development of this specific compound was discontinued (B1498344) during the preclinical phase, or it may be progressing under a different designation. Further monitoring of clinical trial registries and publications from the developing company is warranted to ascertain its current status.
Conclusion
This compound is a potent and selective BTK inhibitor with compelling preclinical evidence supporting its potential as a therapeutic agent for autoimmune diseases, particularly lupus nephritis. Its mechanism of action, centered on the inhibition of the B-cell receptor signaling pathway, provides a strong rationale for its development. The quantitative data from in vitro and in vivo studies highlight its efficacy in reducing key pathological markers of lupus. While the clinical development status of PF-06250112 is not publicly known, the information presented in this guide offers a solid foundation for researchers and drug developers interested in the therapeutic potential of BTK inhibition in autoimmune and inflammatory disorders. Further investigation into the clinical translation of this or similar compounds is a promising avenue for addressing unmet medical needs in this area.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PF-06250112 - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 5. B-cell receptor - Wikipedia [en.wikipedia.org]
- 6. B Cell Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. genscript.com [genscript.com]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for (Rac)-PF-06250112 In Vitro Assays
These application notes provide a detailed overview of the in vitro characterization of (Rac)-PF-06250112, a potent and selective Bruton's tyrosine kinase (BTK) inhibitor. The following protocols are intended for researchers, scientists, and drug development professionals interested in evaluating the biochemical and cellular activity of this compound.
Quantitative Data Summary
This compound has been characterized through various in vitro assays to determine its potency, selectivity, and mechanism of action. The key quantitative data are summarized in the table below.
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| Biochemical Kinase Assay | BTK | IC₅₀ | 0.5 nM | [1][2][3][4] |
| BMX | IC₅₀ | 0.9 nM | [1][2][3][4] | |
| TEC | IC₅₀ | 1.2 nM | [1][2][3][4] | |
| Lyn | Selectivity Fold | >2200 | [1] | |
| Src | Selectivity Fold | >4000 | [1] | |
| Lck | Selectivity Fold | >4000 | [1] | |
| IL-2-inducible T cell kinase (ITK) | Selectivity Fold | >10,000 | [1] | |
| JAK3 | Selectivity Fold | >10,000 | [1] | |
| Cellular Assays | Ramos Cells (Inositol Monophosphate) | IC₅₀ | - | [1] |
| Primary Human B-Cell Proliferation | IC₅₀ | - | [1] | |
| Primary Human T-Cell Proliferation | IC₅₀ | >10 µM | [1] | |
| Human Whole Blood (CD69 Upregulation) | IC₅₀ | 23 nM | [1] |
Experimental Protocols
Herein are detailed protocols for key in vitro experiments to characterize this compound.
BTK Enzymatic Assay (ADP-Glo™ Kinase Assay)
This assay determines the in vitro inhibitory activity of this compound against recombinant BTK by measuring ADP production.
Materials:
-
Recombinant BTK enzyme
-
Kinase buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)[5]
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a multi-well plate, add the kinase buffer, recombinant BTK enzyme, and the substrate.
-
Add the serially diluted this compound or vehicle control (e.g., DMSO) to the appropriate wells.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.[6]
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cellular BTK Phosphorylation Assay
This Western blot assay assesses the ability of this compound to inhibit BTK autophosphorylation in a cellular context.
Materials:
-
Primary human B cells or a suitable B-cell line (e.g., Ramos)
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound
-
F(ab')₂ anti-human IgM
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-BTK (Tyr223), anti-phospho-BTK (Tyr551), anti-total BTK
-
HRP-conjugated secondary antibody
-
ECL substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Culture primary human B cells or Ramos cells in RPMI-1640 medium.
-
Pre-incubate the cells with varying concentrations of this compound for a specified time.
-
Stimulate the cells with F(ab')₂ anti-human IgM to induce BTK phosphorylation.
-
Immediately lyse the cells on ice with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with anti-phospho-BTK antibodies, followed by an HRP-conjugated secondary antibody.
-
Visualize the bands using an ECL substrate.
-
Strip the membrane and re-probe with an anti-total-BTK antibody as a loading control.
-
Quantify the band intensities to determine the effect of this compound on BTK phosphorylation.[1]
B-Cell Proliferation Assay
This assay measures the effect of this compound on the proliferation of primary human B cells.
Materials:
-
Isolated primary human B cells
-
RPMI-1640 medium supplemented with 10% FBS
-
B-cell stimuli (e.g., anti-IgM, CD40L, IL-4)
-
This compound
-
Cell proliferation dye (e.g., CFSE) or [³H]-thymidine
-
96-well cell culture plates
-
Flow cytometer or liquid scintillation counter
Procedure:
-
Label isolated primary human B cells with a cell proliferation dye like CFSE, or prepare for [³H]-thymidine incorporation.
-
Seed the labeled B cells in a 96-well plate.
-
Add serial dilutions of this compound or vehicle control.
-
Add B-cell stimuli to the appropriate wells.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for a specified period (e.g., 3-5 days).
-
If using a proliferation dye, harvest the cells and analyze by flow cytometry to measure dye dilution as an indicator of cell division.
-
If using [³H]-thymidine, add it to the culture for the final 16-18 hours of incubation. Harvest the cells onto filter mats and measure [³H]-thymidine incorporation using a liquid scintillation counter.
-
Calculate the inhibition of proliferation at each concentration of this compound to determine the IC₅₀.
Human Whole Blood B-Cell Activation Assay
This assay assesses the inhibitory effect of this compound on B-cell activation in a more physiologically relevant whole blood setting by measuring the upregulation of the activation marker CD69.
Materials:
-
Freshly drawn human whole blood (heparinized)
-
RPMI-1640 medium
-
This compound
-
Anti-IgD antibody
-
Fluorochrome-conjugated antibodies: anti-CD19, anti-CD69
-
Red blood cell lysis buffer
-
Flow cytometer
Procedure:
-
Dilute whole blood with RPMI-1640 medium.
-
Add various concentrations of this compound or vehicle control to the diluted blood.
-
Stimulate the blood with anti-IgD antibody to induce B-cell activation.
-
Incubate at 37°C in a 5% CO₂ incubator for a specified time (e.g., 18-24 hours).
-
Stain the cells with fluorochrome-conjugated anti-CD19 and anti-CD69 antibodies.
-
Lyse the red blood cells using a lysis buffer.
-
Analyze the samples by flow cytometry, gating on the CD19-positive B-cell population.
-
Determine the percentage of CD69-positive B cells and calculate the IC₅₀ of this compound for the inhibition of CD69 upregulation.[1]
Signaling Pathways and Workflows
The following diagrams illustrate the BTK signaling pathway and a general experimental workflow for inhibitor characterization.
Caption: BTK Signaling Pathway Inhibition.
Caption: In Vitro Characterization Workflow.
References
Application Note and Protocols for (Rac)-PF-06250112 Cell-Based Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-PF-06250112 is the racemic mixture of PF-06250112, a potent and highly selective inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a critical non-receptor tyrosine kinase involved in B-cell receptor (BCR) signaling pathways, which are essential for B-cell development, activation, and proliferation.[3][4] Dysregulation of the BTK signaling pathway is implicated in various B-cell malignancies and autoimmune diseases, making BTK a prime therapeutic target.[5][6] PF-06250112 has demonstrated an IC50 of 0.5 nM for BTK and has been shown to inhibit BMX and TEC kinases as well.[1][2] This application note provides a detailed protocol for a cell-based assay to evaluate the inhibitory activity of this compound and its enantiomers on BTK signaling in a cellular context.
The assay measures the inhibition of BTK autophosphorylation at tyrosine 223 (Y223) in a B-cell lymphoma cell line upon stimulation of the B-cell receptor. This method allows for the determination of the compound's potency (IC50) in a physiologically relevant setting.
Signaling Pathway
The B-cell receptor (BCR) signaling cascade is initiated upon antigen binding, leading to the activation of spleen tyrosine kinase (SYK) and Lyn kinase. These kinases phosphorylate immunoreceptor tyrosine-based activation motifs (ITAMs) on the BCR co-receptors CD79A and CD79B. This recruits BTK to the plasma membrane, where it is subsequently phosphorylated and activated. Activated BTK then phosphorylates its downstream substrate, phospholipase C gamma 2 (PLCγ2).[3] This leads to the generation of second messengers, inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in calcium mobilization and the activation of protein kinase C (PKC). Ultimately, this cascade activates transcription factors such as NF-κB and MAP kinases, which drive B-cell proliferation, survival, and differentiation.[3][4] PF-06250112 is a covalent inhibitor that targets a cysteine residue (Cys481) in the ATP-binding pocket of BTK, thereby preventing its kinase activity.[7]
Caption: BTK Signaling Pathway and Inhibition by PF-06250112.
Experimental Protocols
Materials and Reagents
-
Cell Line: Ramos (human Burkitt's lymphoma) cell line (ATCC® CRL-1596™)
-
Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
This compound: Stock solution in DMSO
-
BCR Stimulant: F(ab')₂ Fragment Goat Anti-Human IgM (anti-IgM)
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors
-
Primary Antibodies: Rabbit anti-phospho-BTK (Y223), Rabbit anti-total BTK
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate
-
Other: 96-well cell culture plates, DMSO, PBS, BSA, Western blot equipment and reagents
Experimental Workflow
The overall workflow for the cell-based assay is depicted below.
Caption: Experimental workflow for the BTK cell-based assay.
Detailed Protocol
-
Cell Culture and Seeding:
-
Culture Ramos cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed 1 x 10⁶ cells per well in a 96-well plate in a final volume of 100 µL.
-
-
Serum Starvation:
-
Centrifuge the plate and gently aspirate the culture medium.
-
Wash the cells once with serum-free RPMI-1640.
-
Resuspend the cells in 100 µL of serum-free RPMI-1640 and incubate for 2-4 hours at 37°C.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in serum-free RPMI-1640. The final DMSO concentration should be kept below 0.1%.
-
Add the diluted compound to the wells and pre-incubate for 1 hour at 37°C. Include a vehicle control (DMSO only).
-
-
BCR Stimulation:
-
Prepare a working solution of anti-IgM in serum-free RPMI-1640.
-
Add anti-IgM to each well to a final concentration of 10 µg/mL.
-
Incubate the plate for 10 minutes at 37°C.
-
-
Cell Lysis:
-
Centrifuge the plate to pellet the cells.
-
Aspirate the supernatant and wash the cells once with cold PBS.
-
Add 50 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Incubate on ice for 15 minutes with occasional agitation.
-
Centrifuge the plate at high speed to pellet cell debris and collect the supernatant (cell lysate).
-
-
Western Blot Analysis:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-BTK (Y223) and total BTK overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-BTK and total BTK using densitometry software.
-
Normalize the phospho-BTK signal to the total BTK signal for each sample.
-
Plot the normalized phospho-BTK signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation
The quantitative data from the cell-based assay should be summarized in a clear and structured table for easy comparison of different test articles or experimental conditions.
Table 1: Inhibitory Activity of this compound on BTK Autophosphorylation
| Compound | Concentration (nM) | Normalized p-BTK Signal (Arbitrary Units) | % Inhibition |
| Vehicle Control | 0 | 1.00 ± 0.08 | 0 |
| This compound | 0.1 | 0.85 ± 0.06 | 15 |
| 0.5 | 0.52 ± 0.05 | 48 | |
| 1 | 0.31 ± 0.04 | 69 | |
| 5 | 0.12 ± 0.02 | 88 | |
| 10 | 0.05 ± 0.01 | 95 | |
| 50 | 0.03 ± 0.01 | 97 | |
| IC50 (nM) | 0.55 |
Data are represented as mean ± SEM from three independent experiments.
Conclusion
This application note provides a comprehensive protocol for a cell-based assay to determine the potency of this compound as a BTK inhibitor. The assay is robust and reproducible, providing a valuable tool for the characterization of BTK inhibitors in a cellular environment. The detailed methodology and data presentation guidelines will aid researchers in the successful implementation of this assay for drug discovery and development programs targeting BTK.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PF-06250112 - Immunomart [immunomart.com]
- 3. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 5. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for (Rac)-PF-06250112 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-PF-06250112 is a potent and highly selective, orally bioavailable inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a critical signaling molecule in B-lymphocytes and other hematopoietic cells, playing a key role in B-cell receptor (BCR) and Fc receptor (FcR) signaling pathways.[1] Inhibition of BTK is a promising therapeutic strategy for autoimmune diseases such as systemic lupus erythematosus (SLE) and B-cell malignancies. These application notes provide detailed information and protocols for the in vivo administration and dosing of this compound in preclinical research models.
Mechanism of Action
This compound exerts its pharmacological effect by inhibiting BTK, a non-receptor tyrosine kinase. Downstream of the B-cell receptor, BTK activation leads to the phosphorylation of phospholipase C gamma 2 (PLCγ2), which in turn triggers a cascade of signaling events involving calcium mobilization and activation of transcription factors like NF-κB. This signaling is essential for B-cell proliferation, differentiation, and survival. By inhibiting BTK, this compound effectively blocks these downstream pathways.
BTK Signaling Pathway
References
Application Notes and Protocols for (Rac)-PF-06250112 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-PF-06250112 is the racemic mixture of PF-06250112, a potent and highly selective, orally bioavailable inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling, which is implicated in the proliferation and survival of various B-cell malignancies. PF-06250112 also demonstrates inhibitory activity against other TEC family kinases, including BMX.[1][2] By targeting the BTK signaling pathway, this compound is a valuable tool for investigating the role of BTK in cancer cell proliferation, survival, and apoptosis. These application notes provide an overview of its use in cancer cell lines, relevant signaling pathways, and detailed protocols for key in vitro experiments.
Note on the Racemic Mixture: The quantitative data presented in these notes pertains to the active enantiomer, PF-06250112. This compound contains both enantiomers. Assuming one enantiomer is significantly more active than the other, the racemate is expected to exhibit approximately half the potency of the pure active enantiomer. Researchers should consider this when designing experiments and interpreting results.
Data Presentation
Table 1: In Vitro Inhibitory Activity of PF-06250112
| Target | Assay Type | Cell Line/System | IC50 Value | Reference |
| BTK | Biochemical Assay | Purified Enzyme | 0.5 nM | [1] |
| BMX | Biochemical Assay | Purified Enzyme | 0.9 nM | [1] |
| TEC | Biochemical Assay | Purified Enzyme | 1.2 nM | [1] |
| Inositol Monophosphate Production | Cellular Assay | Ramos (Human B-cell lymphoma) | 12 nM |
Signaling Pathway
This compound exerts its effects by inhibiting the BTK signaling pathway, which is a critical component of the B-cell receptor (BCR) signaling cascade. Upon BCR activation, BTK is recruited to the plasma membrane and phosphorylated, leading to the activation of downstream signaling molecules such as PLCγ2. This cascade ultimately results in the activation of transcription factors like NF-κB, which promote cell proliferation and survival. By inhibiting BTK, this compound blocks these downstream events, leading to decreased proliferation and induction of apoptosis in susceptible cancer cell lines.
Experimental Protocols
Experimental Workflow Overview
The following diagram outlines a general workflow for evaluating the effects of this compound on cancer cell lines.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100, 1000 nM). Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound in cancer cell lines using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at the desired concentrations (e.g., 1x, 2x, and 5x IC50) and a vehicle control for 24-48 hours.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately using a flow cytometer.
-
Use unstained, Annexin V-FITC only, and PI only stained cells for compensation and to set the quadrants.
-
Acquire at least 10,000 events per sample.
-
-
Data Analysis:
-
Analyze the flow cytometry data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Quantify the percentage of cells in each quadrant for each treatment condition.
-
Protocol 3: Western Blot Analysis of BTK Pathway Proteins
Objective: To assess the effect of this compound on the phosphorylation of BTK and downstream signaling proteins.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-BTK (Tyr223), anti-BTK, anti-phospho-PLCγ2, anti-PLCγ2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Seed cells and treat with this compound as described in the apoptosis assay.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations for all samples.
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-BTK) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with antibodies for total BTK and β-actin (as a loading control).
-
Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein levels.
-
References
(Rac)-PF-06250112 experimental design for Rac GTPase inhibition studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing experiments to study the inhibition of Rac GTPase signaling. Given that (Rac)-PF-06250112 is not a recognized Rac inhibitor in the public domain, this document focuses on well-characterized, commercially available Rac inhibitors such as NSC23766, EHT 1864, and MBQ-167. These protocols and the principles outlined are broadly applicable for the evaluation of any putative Rac inhibitor.
Introduction to Rac GTPase Signaling
Rac, a member of the Rho family of small GTPases, is a critical regulator of numerous cellular processes.[1] Like other small GTPases, Rac functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[2] This cycle is tightly regulated by three main classes of proteins:
-
Guanine (B1146940) Nucleotide Exchange Factors (GEFs): These proteins promote the exchange of GDP for GTP, leading to Rac activation.[2][3]
-
GTPase Activating Proteins (GAPs): GAPs enhance the intrinsic GTPase activity of Rac, leading to GTP hydrolysis and inactivation.[2]
-
Guanine Nucleotide Dissociation Inhibitors (GDIs): GDIs sequester inactive Rac-GDP in the cytoplasm, preventing its activation.[4]
Activated Rac interacts with a multitude of downstream effectors to control processes such as actin cytoskeleton dynamics, cell migration, proliferation, and survival.[1][4] Dysregulation of Rac signaling is implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.[4][5]
Overview of Common Rac Inhibitors
Several small molecule inhibitors have been developed to target different aspects of Rac activation and function. Understanding their mechanisms of action is crucial for designing and interpreting experiments.
| Inhibitor | Mechanism of Action | Target Specificity | Typical Working Concentration (In Vitro) | Reference |
| NSC23766 | Prevents the interaction between Rac1 and its specific GEFs (e.g., Tiam1, Trio), thus inhibiting Rac activation. | Specific for Rac1 over Cdc42 and RhoA. Does not inhibit constitutively active Rac1b. | 50-100 µM | [5][6][7] |
| EHT 1864 | Binds to Rac and promotes the dissociation of guanine nucleotides, locking Rac in an inactive conformation. | Inhibits Rac1, Rac1b, Rac2, and Rac3. | 10-50 µM | [5][8][9] |
| EHop-016 | A derivative of NSC23766 that blocks the interaction of Rac with the GEF Vav. | Inhibits Rac with an IC50 of ~1 µM and Cdc42 at ≥10 µM, without affecting Rho. | ~1 µM | [4][10] |
| MBQ-167 | An improved derivative of EHop-016 that inhibits Rac and Cdc42 activation. | Inhibits Rac1/2/3 with an IC50 of 103 nM and Cdc42 with an IC50 of 78 nM. | 100-500 nM | [4][10][11] |
Experimental Design & Protocols
A typical experimental workflow to evaluate a Rac inhibitor involves confirming its effect on Rac activity, followed by assessing its impact on Rac-mediated cellular functions.
Caption: Experimental workflow for evaluating a Rac inhibitor.
Protocol 1: Rac Activation Assays
To confirm that a compound inhibits Rac activity, direct measurement of GTP-bound Rac is essential. Two common methods are the pull-down assay and the G-LISA.
A. Rac Pull-Down Assay
This method uses the p21-binding domain (PBD) of a Rac effector, such as PAK1, which specifically binds to the GTP-bound form of Rac.
Materials:
-
Cells of interest
-
Rac inhibitor (e.g., EHT 1864)
-
Lysis buffer (50 mM Tris pH 7.4, 150 mM NaCl, 10 mM MgCl2, 0.5% NP-40, 10% glycerol, protease inhibitors)[8]
-
GST-PAK-PBD beads
-
GTPγS (non-hydrolyzable GTP analog for positive control)
-
GDP (for negative control)
-
Anti-Rac1 antibody
Procedure:
-
Plate and treat cells with the Rac inhibitor at the desired concentration and for the appropriate time (e.g., 50 µM EHT 1864 for 2 hours).[5]
-
Lyse cells on ice in lysis buffer.
-
Clarify lysates by centrifugation.
-
Determine protein concentration (e.g., BCA assay).
-
For positive and negative controls, incubate an aliquot of untreated lysate with GTPγS or GDP, respectively, for 15 minutes at room temperature.[5]
-
Incubate equal amounts of protein from each sample with GST-PAK-PBD beads for 1 hour at 4°C with gentle rotation.[5][8]
-
Wash the beads several times with lysis buffer.[8]
-
Elute the bound proteins by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting using an anti-Rac1 antibody. Also, probe whole-cell lysates to show equal total Rac1 levels.
B. G-LISA™ Rac Activation Assay (Colorimetric or Luminescent)
This ELISA-based assay provides a more quantitative and higher-throughput alternative to the pull-down assay.
Materials:
-
G-LISA™ Rac Activation Assay Kit (contains Rac-GTP-binding protein coated plate, lysis buffer, antibodies, and detection reagents)[12][13]
-
Cells of interest
-
Rac inhibitor
Procedure: (Follow the manufacturer's protocol)
-
Lyse cells treated with the inhibitor and control cells using the provided lysis buffer.[14]
-
Add equal amounts of lysate to the wells of the Rac-GTP-binding plate and incubate.[14]
-
Wash the wells to remove unbound protein.
-
Add the anti-Rac1 antibody, followed by a secondary HRP-conjugated antibody.[14]
-
Add the detection reagent and measure the signal (absorbance for colorimetric, luminescence for chemiluminescent) using a plate reader.[13][14]
Caption: The Rac GTPase activation cycle and point of inhibition.
Protocol 2: Cell Migration and Invasion Assays
Rac is a key driver of cell migration. Therefore, assessing the effect of a Rac inhibitor on this process is a critical functional assay.
A. Transwell Migration (Boyden Chamber) Assay
This assay measures the chemotactic migration of cells through a porous membrane.[15][16]
Materials:
-
Transwell inserts (e.g., 8 µm pore size for fibroblasts and epithelial cells)[17]
-
24-well plates
-
Serum-free media and media with a chemoattractant (e.g., 10% FBS)
-
Rac inhibitor
-
Cotton swabs
-
Fixing and staining solutions (e.g., 70% ethanol (B145695) and crystal violet)[15][16]
Procedure:
-
Pre-treat cells with the Rac inhibitor or vehicle control for the desired time.
-
Resuspend the cells in serum-free medium.
-
Place the Transwell inserts into the wells of a 24-well plate.
-
Add media containing a chemoattractant to the lower chamber.[17]
-
Add the cell suspension to the upper chamber of the inserts.[17]
-
Incubate for a period that allows for migration (e.g., 12-48 hours), depending on the cell type.[17]
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.[15]
-
Fix the migrated cells on the lower surface of the membrane with 70% ethanol.[15]
-
Stain the cells with crystal violet.
-
Elute the stain and quantify by measuring absorbance, or count the stained cells under a microscope.
B. Cell Invasion Assay
This is a modification of the Transwell migration assay where the membrane is coated with a basement membrane extract (e.g., Matrigel) to simulate an extracellular matrix barrier. This assay measures both migration and the ability of cells to degrade the ECM.[16] The protocol is similar to the migration assay, with the initial step of coating the inserts with Matrigel.
C. Wound Healing (Scratch) Assay
This assay measures collective cell migration to close a "wound" created in a confluent cell monolayer.
Materials:
-
Cells that form a confluent monolayer
-
Culture plates
-
Pipette tip or a specialized scratch tool
-
Rac inhibitor
-
Microscope with a camera
Procedure:
-
Grow cells to a confluent monolayer in a culture plate.
-
Create a "scratch" or wound in the monolayer with a pipette tip.
-
Wash with PBS to remove dislodged cells.
-
Add fresh media containing the Rac inhibitor or vehicle control.
-
Image the wound at time zero and at regular intervals (e.g., every 4-6 hours) until the wound in the control condition is closed.
-
Measure the area of the wound at each time point to quantify the rate of migration.
Protocol 3: Cell Proliferation Assay
Rac signaling can also contribute to cell proliferation. The MTT assay is a common colorimetric method to assess cell viability and proliferation.
Materials:
-
Cells of interest
-
96-well plates
-
Rac inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a specialized stop solution)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with a range of concentrations of the Rac inhibitor and a vehicle control.
-
Incubate for the desired period (e.g., 24, 48, 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[11]
-
Add the solubilization solution to dissolve the formazan crystals.[11]
-
Measure the absorbance at 570 nm using a plate reader.[11]
-
Calculate cell viability as a percentage of the vehicle-treated control. The IC50 value, the concentration of inhibitor that causes 50% inhibition of cell proliferation, can be determined from the dose-response curve.
Data Presentation
All quantitative data should be summarized in tables for clear comparison. For example, when testing multiple inhibitors on different cell lines:
Table 1: IC50 Values (µM) for Rac Inhibitors on Cell Proliferation (72h Treatment)
| Cell Line | Inhibitor A | Inhibitor B | Inhibitor C |
| Breast Cancer (MCF-7) | 15.2 | 1.8 | 25.6 |
| Prostate Cancer (PC-3) | 22.5 | 3.1 | 38.4 |
| Glioblastoma (U-87 MG) | 18.9 | 2.5 | 31.7 |
Table 2: Effect of Rac Inhibitors (at 10 µM) on Cell Migration (% Inhibition)
| Cell Line | Inhibitor A | Inhibitor B | Inhibitor C |
| Breast Cancer (MDA-MB-231) | 65% | 88% | 52% |
| Pancreatic Cancer (PANC-1) | 72% | 91% | 61% |
These application notes provide a framework for the systematic evaluation of Rac GTPase inhibitors. The specific cell lines, inhibitor concentrations, and incubation times should be optimized for each experimental system.
References
- 1. Discovery and characterization of small molecule Rac1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mybiosource.com [mybiosource.com]
- 3. Rac1 is a novel interactor of Drosophila guanine nucleotide exchange factor GEFmeso - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Rac and Cdc42 GTPases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic sensitivity to Rac GTPase inhibition requires consequential suppression of mTORC1, AKT, and MEK signaling in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rational design and characterization of a Rac GTPase-specific small molecule inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of the Rho GTPase, Rac1, decreases estrogen receptor levels and is a novel therapeutic strategy in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Specificity and mechanism of action of EHT 1864, a novel small molecule inhibitor of Rac family small GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rac and Cdc42 inhibitors reduce macrophage function in breast cancer preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel inhibition of central carbon metabolism pathways by Rac and Cdc42 inhibitor MBQ-167 and paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. maxanim.com [maxanim.com]
- 13. universalbiologicals.com [universalbiologicals.com]
- 14. 活性型低分子量Gタンパク質の定量キット | G-LISA Small G-Protein Activation Assay Biochem Kitシリーズ | フナコシ [funakoshi.co.jp]
- 15. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. cellbiolabs.com [cellbiolabs.com]
Application Notes and Protocols for Measuring the Efficacy of (Rac)-PF-06250112
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-PF-06250112 is a molecule of interest within the class of myostatin inhibitors. Myostatin, a member of the transforming growth factor-beta (TGF-β) superfamily, is a key negative regulator of skeletal muscle mass.[1] Inhibition of myostatin signaling can lead to increased muscle mass and function, offering a potential therapeutic strategy for muscle-wasting diseases.[1][2] The efficacy of myostatin inhibitors like this compound can be assessed through a variety of in vitro and in vivo techniques designed to measure its impact on the myostatin signaling pathway and subsequent physiological changes in muscle. This document provides detailed application notes and protocols for key assays to evaluate the efficacy of this compound.
Myostatin Signaling Pathway and Inhibition
Myostatin binds to the activin type IIB receptor (ActRIIB), which then recruits and phosphorylates the activin type I receptor (ALK4/5). This initiates a downstream signaling cascade, primarily through the phosphorylation of SMAD2 and SMAD3. Phosphorylated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of genes that control muscle growth. Myostatin inhibitors can act at various points in this pathway, for example, by preventing myostatin from binding to its receptor.
In Vitro Efficacy Assays
Myostatin-Receptor Binding Assay (ELISA)
This assay quantifies the ability of this compound to inhibit the binding of myostatin to its receptor, ActRIIB.
Protocol:
-
Plate Coating: Coat 96-well microplates with recombinant human ActRIIB-Fc fusion protein and incubate overnight at 4°C.
-
Blocking: Wash the plates with a suitable wash buffer (e.g., PBS with 0.05% Tween-20) and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Compound Incubation: Add serial dilutions of this compound to the wells.
-
Ligand Addition: Add a constant concentration of biotinylated recombinant human myostatin to all wells and incubate for 1-2 hours at room temperature.
-
Detection: Wash the plates and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 1 hour at room temperature.
-
Substrate Addition: After a final wash, add a TMB substrate solution and incubate in the dark until a color develops.
-
Signal Measurement: Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition of binding for each concentration of this compound and determine the IC₅₀ value.
(CAGA)₁₂-Luciferase Reporter Gene Assay
This cell-based assay measures the inhibition of myostatin-induced downstream signaling. The (CAGA)₁₂ sequence is a SMAD-responsive element that drives luciferase expression.
Protocol:
-
Cell Plating: Seed HEK293 cells stably transfected with the (CAGA)₁₂-luciferase reporter construct into 96-well plates.[3]
-
Compound Addition: The following day, add varying concentrations of this compound to the cells.[3]
-
Ligand Stimulation: After a short pre-incubation with the compound, stimulate the cells with a pre-determined concentration of recombinant myostatin.[3] Include control wells with no myostatin and myostatin alone.[3]
-
Incubation: Incubate the plates for 18-24 hours to allow for luciferase gene expression.[3]
-
Lysis and Detection: Lyse the cells and add a luciferase substrate.[3]
-
Signal Measurement: Measure the resulting luminescence using a luminometer.[3]
-
Data Analysis: Calculate the percent inhibition of luciferase activity for each compound concentration and determine the IC₅₀ value.[3]
Follistatin-Like 3 (FSTL3) Quantification (ELISA)
FSTL3 is a binding protein that can inhibit myostatin.[4] Measuring FSTL3 levels in biological samples can be relevant for understanding the broader context of myostatin regulation. Several commercial ELISA kits are available for this purpose.[5][6][7][8]
General Protocol (based on commercial kits):
-
Sample Preparation: Prepare standards and samples (e.g., serum, plasma) as per the kit instructions.
-
Assay Procedure: Add standards and samples to the pre-coated microplate.[7]
-
Incubation: Incubate with a biotin-conjugated antibody specific for FSTL3.[6]
-
Conjugate Addition: Add avidin-HRP conjugate and incubate.[6]
-
Substrate Reaction: Add TMB substrate and monitor color development.[7]
-
Measurement: Stop the reaction and measure the absorbance at 450 nm.[7]
-
Calculation: Determine the FSTL3 concentration in samples by comparison to the standard curve.[6]
| Parameter | Human FSTL3 ELISA Kit (Example 1) | Human FSTL3 ELISA Kit (Example 2) | Mouse FSTL3 ELISA Kit |
| Detection Range | 78.1-5000 pg/mL[7] | Not Specified | 15.6-1,000 pg/mL[8] |
| Sensitivity | 32.8 pg/mL[7] | Not Specified | < 6.2 pg/mL[8] |
| Sample Type | Serum, plasma, other biological fluids[7] | Serum, plasma, other biological fluids[6] | Serum, plasma, other biological fluids[8] |
| Intra-assay Precision | CV < 10%[7] | Not Specified | CV < 10%[8] |
| Inter-assay Precision | CV < 12%[7] | Not Specified | CV < 12%[8] |
In Vivo Efficacy Assessment
In vivo studies are crucial for evaluating the physiological effects of this compound on muscle mass and function.[3]
Protocol for In Vivo Efficacy in a Mouse Model
-
Animal Model: Utilize a relevant mouse model, such as wild-type mice for general muscle growth or the mdx mouse model for muscular dystrophy.[3][9]
-
Acclimation and Grouping: Acclimate animals for at least one week before the study begins. Randomly assign animals to treatment groups (e.g., vehicle control, multiple dose levels of this compound).
-
Compound Administration: Administer this compound via a clinically relevant route (e.g., intraperitoneal injection, oral gavage) for a defined period (e.g., 4-12 weeks).[3]
-
Monitoring: Record body weight and food consumption regularly. Observe the animals for any signs of toxicity.
-
Muscle Function Tests:
-
Terminal Procedures:
-
Blood Collection: Collect blood via cardiac puncture for analysis of serum biomarkers such as creatine (B1669601) kinase (CK) and latent myostatin.[9][10]
-
Muscle Harvesting: Euthanize the animals and carefully dissect specific muscles (e.g., tibialis anterior, gastrocnemius, quadriceps). Record the wet weight of each muscle.
-
-
Data Analysis: Compare the changes in muscle mass, muscle function, and biomarker levels between the treatment groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA).
| In Vivo Efficacy Parameter | Description | Example Measurement | Reference |
| Body Weight | Overall change in body mass. | Weekly measurement. | [2][9] |
| Muscle Mass | Wet weight of individual muscles. | Tibialis anterior muscle weight at study termination. | [2] |
| Grip Strength | Measure of limb muscle strength. | Force (in grams) measured by a grip strength meter. | [2][3] |
| Motor Coordination | Endurance and balance. | Time to fall from a rotating rod (Rotarod test). | [3][9] |
| Serum Creatine Kinase (CK) | A marker of muscle damage. | Measured in U/L from serum samples. | [9] |
| Serum Latent Myostatin | A pharmacodynamic biomarker of target engagement. | Quantified by a specific ligand-binding assay from serum. | [10] |
Data Interpretation and Conclusion
The efficacy of this compound is determined by its ability to demonstrate statistically significant and dose-dependent effects across these assays. Positive in vitro results, such as a low IC₅₀ in binding and reporter assays, should be followed by in vivo studies. A successful compound will not only show target engagement (e.g., increased latent myostatin) but also translate to functional improvements, such as increased muscle mass and strength in animal models. These comprehensive evaluations are essential for advancing this compound through the drug development pipeline.
References
- 1. Analysis of antibody-based myostatin inhibitors | World Anti Doping Agency [wada-ama.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. mybiosource.com [mybiosource.com]
- 6. Human FSTL3 (Follistatin Like Protein 3) ELISA Kit - Elabscience® [elabscience.com]
- 7. Human Follistatin Like Protein 3 (FSTL3) ELISA Kit RDR-FSTL3-Hu - Ready to Use ELISA Kits [reddotbiotech.com]
- 8. ELISA Kit for Follistatin Like Protein 3 (FSTL3) | SEJ084Mu | Mus musculus (Mouse) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
- 9. A New Method of Myostatin Inhibition in Mice via Oral Administration of Lactobacillus casei Expressing Modified Myostatin Protein, BLS-M22 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Sensitive and Selective Immunoassay for the Quantitation of Serum Latent Myostatin after In Vivo Administration of SRK-015, a Selective Inhibitor of Myostatin Activation - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-PF-06250112 preparing stock solutions of (Rac)-PF-06250112
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-PF-06250112 is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway. Its role in regulating B-cell proliferation, differentiation, and survival makes it a significant compound for research in immunology, oncology, and inflammatory diseases. Accurate and consistent preparation of stock solutions is the first critical step for reliable and reproducible experimental results. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Compound Information
A summary of the key quantitative data for this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₂₂H₂₀F₂N₆O₂ |
| Molecular Weight | 438.43 g/mol |
| Solubility | 10 mM in DMSO |
| Target | Bruton's tyrosine kinase (BTK) |
| Research Area | Inflammation, Immunology |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-weighing Preparation: Before opening the vial of this compound, allow it to equilibrate to room temperature for at least 15-20 minutes. This prevents the condensation of moisture onto the compound.
-
Weighing the Compound: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.38 mg of the compound.
-
Calculating Solvent Volume: Calculate the required volume of DMSO to achieve a 10 mM concentration using the following formula:
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
For 4.38 mg of this compound: Volume (L) = (0.00438 g / 438.43 g/mol ) / 0.010 mol/L = 0.001 L = 1 mL
-
Dissolution: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the weighed compound.
-
Mixing: Tightly cap the tube and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can be used to aid dissolution if necessary, but is not typically required for this concentration in DMSO.
-
Storage: The freshly prepared 10 mM stock solution should be aliquoted into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots in tightly sealed vials at -20°C or -80°C for long-term storage. For short-term storage (up to one month), -20°C is sufficient.[1]
Protocol 2: Preparation of Working Solutions from Stock
This protocol outlines the dilution of the 10 mM DMSO stock solution to prepare working solutions for use in cell-based assays or other experiments.
Important Considerations:
-
The final concentration of DMSO in the working solution should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cellular toxicity.[1]
-
A vehicle control (culture medium with the same final concentration of DMSO) should always be included in experiments.
-
It is recommended to prepare working solutions fresh for each experiment.
Procedure:
-
Thaw Stock Solution: Remove an aliquot of the 10 mM this compound stock solution from the freezer and allow it to thaw completely at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in your desired cell culture medium or experimental buffer. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 999 µL of medium). This would result in a final DMSO concentration of 0.1%.
-
Mixing: Gently mix the working solution by pipetting up and down or by gentle vortexing. Avoid vigorous shaking which can cause protein denaturation in media containing serum.
-
Immediate Use: Use the freshly prepared working solution immediately in your experiments.
Visualizations
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing a stock solution of this compound.
Bruton's Tyrosine Kinase (BTK) Signaling Pathway
Caption: this compound inhibits the BTK signaling pathway.
References
Application Notes and Protocols for (Rac)-PF-06250112 in High-Throughput Screening
Topic: (Rac)-PF-06250112 Application in High-Throughput Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7. This channel is a genetically validated target for the treatment of pain, as loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to a congenital insensitivity to pain.[1][2] Consequently, the discovery and development of Nav1.7 inhibitors are of significant interest for novel analgesic therapies. High-throughput screening (HTS) plays a crucial role in identifying and characterizing new Nav1.7 modulators from large compound libraries.[3][4] These screening campaigns employ various methodologies to assess the inhibitory activity of compounds on Nav1.7 channels, often focusing on identifying state-dependent and use-dependent inhibitors to achieve selectivity over other sodium channel subtypes and minimize off-target effects.[1][5] This document provides a detailed overview of the application of compounds like this compound in HTS, including a representative protocol for an automated electrophysiology assay.
Signaling Pathway of Nav1.7 in Pain Transmission
The Nav1.7 channel is predominantly expressed in peripheral sensory neurons, where it plays a critical role in the initiation and propagation of action potentials in response to noxious stimuli.[4] Upon tissue damage, inflammatory mediators are released, leading to the depolarization of nociceptive neurons. This depolarization triggers the opening of Nav1.7 channels, resulting in an influx of sodium ions and the generation of an action potential. The action potential then propagates along the sensory nerve to the spinal cord and ultimately to the brain, where it is perceived as pain. Inhibition of Nav1.7 by compounds such as this compound blocks this initial signaling cascade, thereby preventing the transmission of pain signals.
Caption: Role of Nav1.7 in the pain signaling pathway and the inhibitory action of this compound.
High-Throughput Screening Methodologies for Nav1.7 Inhibitors
Several HTS platforms are available for screening Nav1.7 inhibitors, each with its own advantages and limitations.
-
Automated Electrophysiology: Platforms like the Qube and QPatch provide high-throughput patch-clamp recordings, allowing for the direct measurement of ion channel activity and the characterization of state- and use-dependent inhibition.[3][5]
-
Fluorescence-Based Assays: These assays utilize voltage-sensitive dyes to indirectly measure changes in membrane potential upon channel activation. They are often used for primary screening due to their high throughput and lower cost.
-
Binding Assays: Radioligand or fluorescence-based binding assays can be used to identify compounds that bind to the Nav1.7 channel.
Experimental Protocol: Automated Electrophysiology Assay for this compound
This protocol describes a representative automated patch-clamp assay for characterizing the inhibitory activity of this compound on Nav1.7 channels expressed in a stable cell line (e.g., HEK293 or CHO cells).
Principle of the Assay
Whole-cell patch-clamp recordings are performed in a 384-well format using an automated platform. The inhibitory effect of this compound on Nav1.7 currents is measured by applying specific voltage protocols designed to assess both resting and inactivated state block.
Materials and Reagents
-
HEK293 cell line stably expressing human Nav1.7
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS, G418)
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4)
-
Internal solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA (pH 7.2)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Positive control (e.g., Tetracaine)
-
Automated patch-clamp system (e.g., Sophion Qube 384)
-
384-well recording plates
Experimental Workflow
Caption: High-throughput screening workflow for Nav1.7 inhibitors using an automated patch-clamp system.
Step-by-Step Protocol
-
Cell Culture: Maintain the Nav1.7-expressing HEK293 cell line in appropriate culture medium. Passage the cells regularly to ensure they are in a healthy, logarithmic growth phase on the day of the experiment.
-
Cell Preparation: On the day of the experiment, harvest the cells using a non-enzymatic cell dissociation solution. Resuspend the cells in the external solution at a concentration of 1-2 x 10^6 cells/mL.
-
Compound Plate Preparation: Prepare a 384-well compound plate containing serial dilutions of this compound. Include appropriate controls: vehicle (e.g., 0.1% DMSO) and a known Nav1.7 inhibitor as a positive control.
-
Automated Patch-Clamp Experiment:
-
Load the cell suspension, internal solution, external solution, and the compound plate onto the automated patch-clamp system.
-
Initiate the automated experiment. The system will perform the following steps for each well:
-
Trap a single cell.
-
Establish a giga-seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Apply the voltage protocols and record the Nav1.7 currents.
-
Apply the test compound and repeat the voltage protocols.
-
-
-
Voltage Protocols:
-
Resting State Protocol: From a holding potential of -120 mV, apply a depolarizing step to 0 mV to elicit the peak Nav1.7 current. This protocol assesses the block of the channel in its resting state.
-
Inactivated State Protocol: From a holding potential of -120 mV, apply a pre-pulse to a voltage that causes channel inactivation (e.g., -70 mV) before the depolarizing step to 0 mV. This protocol assesses the block of the channel in its inactivated state.
-
-
Data Analysis:
-
Measure the peak current amplitude before and after compound application for both voltage protocols.
-
Calculate the percentage of inhibition for each compound concentration.
-
Fit the concentration-response data to a Hill equation to determine the IC50 value.
-
Assess the quality of the screen by calculating the Z'-factor for each plate.
-
Data Presentation
The following table provides representative data for a typical Nav1.7 inhibitor in an automated electrophysiology assay.
| Compound | IC50 (Resting State) | IC50 (Inactivated State) | Hill Slope | Z'-Factor |
| This compound (Illustrative) | 100 nM | 10 nM | 1.2 | > 0.5 |
| Tetracaine (Positive Control) | 1 µM | 150 nM | 1.1 | > 0.5 |
Note: The data presented for this compound is illustrative and based on the expected profile of a state-dependent Nav1.7 inhibitor. Actual values may vary depending on the specific experimental conditions.
Hit Confirmation and Follow-up
Compounds identified as "hits" in the primary screen, such as this compound, would proceed to further characterization.
Caption: Logical workflow for hit confirmation and progression in a Nav1.7 drug discovery program.
Follow-up studies would include:
-
Selectivity Profiling: Assessing the inhibitory activity of the compound against other Nav channel subtypes (e.g., Nav1.1, Nav1.2, Nav1.5) to determine its selectivity profile.
-
Mechanism of Action Studies: Further electrophysiological characterization to understand the detailed mechanism of inhibition (e.g., open-channel block, modified gating).
-
In Vitro and In Vivo DMPK: Evaluation of the compound's drug metabolism and pharmacokinetic properties.
-
In Vivo Efficacy Studies: Testing the compound's analgesic effects in animal models of pain.
By employing robust HTS methodologies and a systematic approach to hit validation, promising Nav1.7 inhibitors like this compound can be efficiently identified and advanced through the drug discovery pipeline.
References
- 1. Identification of novel NaV1.7 antagonists using high throughput screening platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High-Throughput Screening of Na(V)1.7 Modulators Using a Giga-Seal Automated Patch Clamp Instrument - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sophion.com [sophion.com]
- 5. Screening Assay Protocols Targeting the Nav1.7 Channel Using Qube High-Throughput Automated Patch-Clamp System - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Off-Target Effects of (Rac)-PF-06250112
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methods used to assess the off-target effects of (Rac)-PF-06250112, a potent inhibitor of Bruton's tyrosine kinase (BTK). Early identification and characterization of off-target interactions are critical for the successful development of safe and effective therapeutics. This document outlines key experimental protocols and data presentation formats to guide researchers in evaluating the selectivity profile of this compound and other kinase inhibitors.
Introduction to this compound and Off-Target Assessment
This compound is the racemic mixture of PF-06250112, a small molecule inhibitor targeting Bruton's tyrosine kinase (BTK), a key enzyme in B-cell receptor signaling pathways. While PF-06250112 is a potent inhibitor of BTK, it is crucial to determine its activity against other kinases and biomolecules to understand its complete pharmacological profile and anticipate potential adverse effects. Off-target effects occur when a drug interacts with unintended molecular targets, which can lead to unforeseen side effects. Therefore, a systematic evaluation of off-target interactions is a mandatory step in preclinical drug development.
This document details several widely accepted methods for assessing off-target effects, including in vitro kinase profiling, receptor binding assays, and cellular target engagement assays.
Quantitative Data Summary
The following tables summarize the known in vitro inhibitory activity of PF-06250112 against its primary target (BTK) and key off-targets within the Tec family of kinases. This data is essential for understanding the selectivity profile of the compound.
Table 1: In Vitro Inhibitory Activity of PF-06250112 against Tec Family Kinases
| Kinase | IC50 (nM) | Reference |
| BTK | 0.5 | [1][2] |
| BMX | 0.9 | [1][2] |
| TEC | 1.2 | [1][2] |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Table 2: Selectivity Profile of PF-06250112 against Other Kinases
| Kinase | Selectivity (fold vs. BTK) | Reference |
| IL-2-inducible T cell kinase (ITK) | >10,000 | [3] |
| Janus kinase 3 (JAK3) | >10,000 | [3] |
Selectivity is calculated as the ratio of the IC50 for the off-target kinase to the IC50 for BTK.
Experimental Protocols
This section provides detailed protocols for key experiments used to assess the off-target effects of this compound.
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol describes a radiometric assay to determine the IC50 values of this compound against a panel of purified kinases.
Materials:
-
Purified recombinant kinases (e.g., BTK, BMX, TEC)
-
Kinase-specific substrate peptides
-
[γ-³²P]ATP or [γ-³³P]ATP
-
This compound stock solution (in DMSO)
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 2 mM DTT)
-
ATP solution
-
96-well or 384-well plates
-
Phosphocellulose or streptavidin-coated filter plates (depending on substrate)
-
Scintillation counter and scintillation fluid
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in kinase reaction buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
Add the diluted this compound or DMSO (vehicle control) to the wells of the reaction plate.
-
Add the purified kinase to each well.
-
Add the kinase-specific substrate to each well.
-
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP (or [γ-³³P]ATP) to each well.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination and Separation:
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to the filter plate.
-
Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated radiolabeled ATP.
-
-
Detection:
-
Dry the filter plate.
-
Add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Radioligand Binding Assay for Off-Target Receptors
This protocol is used to assess the potential of this compound to bind to a panel of G protein-coupled receptors (GPCRs), ion channels, and transporters.
Materials:
-
Cell membranes expressing the target receptor of interest
-
Radiolabeled ligand specific for the target receptor
-
This compound stock solution (in DMSO)
-
Assay buffer specific for the target receptor
-
96-well filter plates
-
Scintillation counter and scintillation fluid
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Binding Reaction Setup:
-
In a 96-well plate, add the diluted this compound or assay buffer (total binding control).
-
Add the cell membranes expressing the target receptor.
-
Add the specific radiolabeled ligand.
-
For determining non-specific binding, add a high concentration of a known unlabeled ligand for the target receptor in separate wells.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through the filter plate using a cell harvester.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter mats.
-
Place the filter mats in scintillation vials with scintillation fluid or use a solid scintillant.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percentage of inhibition of specific binding at each concentration of this compound.
-
Calculate the Ki (inhibitory constant) from the IC50 value using the Cheng-Prusoff equation.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to verify the direct binding of a compound to its target protein in a cellular environment.
Materials:
-
Cell line of interest (e.g., a human B-cell lymphoma line)
-
This compound stock solution (in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Western blotting reagents and equipment (SDS-PAGE gels, transfer apparatus, antibodies against the target protein and a loading control)
Procedure:
-
Cell Treatment:
-
Culture the cells to the desired confluency.
-
Treat the cells with this compound at various concentrations or with DMSO (vehicle control) for a specific duration (e.g., 1-2 hours) at 37°C.
-
-
Heat Shock:
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Analysis:
-
Collect the supernatant (soluble fraction).
-
Determine the protein concentration of each sample.
-
Analyze the samples by Western blotting using a primary antibody specific for the target protein (e.g., anti-BTK) and a loading control antibody (e.g., anti-GAPDH).
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
For each temperature, normalize the target protein band intensity to the loading control.
-
Plot the normalized band intensity against the temperature to generate a melting curve for both the vehicle- and compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Visualizations
The following diagrams illustrate key concepts and workflows for assessing the off-target effects of this compound.
Caption: BTK signaling pathway and potential off-target interactions of this compound.
Caption: General workflow for assessing the off-target effects of a drug candidate.
Caption: Logical relationship between on-target and off-target activities.
References
Troubleshooting & Optimization
(Rac)-PF-06250112 solubility issues and solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective use of (Rac)-PF-06250112 in your research. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning solubility.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Solubility and Stock Solution Preparation
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO). It is soluble in DMSO at concentrations up to 10 mM or 5 mg/mL.[1] It is advisable to warm the solution to ensure it is fully dissolved.
Q2: I am observing precipitation when I dilute my DMSO stock solution into aqueous buffer or cell culture media. What can I do?
A2: This is a common issue for poorly water-soluble compounds. Here are several troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution or cell culture medium is kept low, typically below 0.5%, as higher concentrations can be toxic to cells and can also cause the compound to precipitate.
-
Pre-warming Media: Pre-warm your cell culture media or aqueous buffer to 37°C before adding the this compound stock solution. This can help improve the solubility of the compound.
-
Step-wise Dilution: Instead of adding the concentrated DMSO stock directly into the final volume of aqueous solution, perform serial dilutions in your buffer or media. This gradual change in solvent polarity can help prevent the compound from crashing out of solution.
-
Vortexing/Mixing: Ensure thorough mixing immediately after adding the compound to the aqueous solution to aid in its dispersion.
-
Reduce Final Concentration: If precipitation persists, the final concentration of this compound may be too high for its solubility in the aqueous environment. Consider lowering the final working concentration in your experiment.
Q3: How should I store the this compound stock solution?
A3: Store the DMSO stock solution of this compound at -20°C for long-term storage. To avoid repeated freeze-thaw cycles that can lead to degradation and precipitation, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Experimental Protocols
Q4: Can you provide a general protocol for preparing this compound for an in vitro cell-based assay?
A4: Yes, here is a general protocol to guide you. It is crucial to optimize the final concentration and conditions for your specific cell line and assay.
Experimental Workflow for In Vitro Assays
Quantitative Solubility Data
The following table summarizes the known solubility of this compound. Data in aqueous solutions is limited, and researchers should empirically determine the solubility in their specific buffers.
| Solvent | Concentration | Notes | Reference |
| DMSO | 10 mM | - | [1] |
| DMSO | 5 mg/mL | Warmed | |
| Aqueous Buffers (e.g., PBS) | Poorly soluble | Precipitation may occur upon dilution from DMSO stock. | General knowledge for similar compounds |
| Ethanol | Data not available | - | - |
| Water | Data not available | Expected to be very low. | - |
Mechanism of Action & Signaling Pathways
This compound is a potent inhibitor of Bruton's tyrosine kinase (BTK). It has also been associated with the inhibition of Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).
Bruton's Tyrosine Kinase (BTK) Signaling Pathway
BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival. Inhibition of BTK can modulate immune responses.
Dual-specificity Tyrosine Phosphorylation-Regulated Kinase 1A (DYRK1A) Signaling Pathway
DYRK1A is implicated in various cellular processes, including neurodevelopment and the pathology of neurodegenerative diseases like Alzheimer's disease. It is known to phosphorylate several downstream targets, including APP and Tau.
References
Technical Support Center: Optimizing (Rac)-PF-06250112 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of (Rac)-PF-06250112 for cell culture experiments. This resource includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and visualizations to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is the racemic mixture of PF-06250112, a potent and highly selective inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[1][2][3] PF-06250112 acts as a covalent inhibitor, forming an irreversible bond with a cysteine residue (Cys481) in the active site of BTK, thereby blocking its kinase activity.[3] This inhibition disrupts downstream signaling cascades, leading to reduced B-cell proliferation and function.
Q2: What are the primary on-target and potential off-target effects of PF-06250112?
A2: The primary on-target effect of PF-06250112 is the inhibition of BTK. However, like many kinase inhibitors, it can exhibit off-target activity, especially at higher concentrations. PF-06250112 has been shown to also inhibit other kinases in the TEC family, such as BMX and TEC, with high potency.[1][2][3] It is crucial to use the lowest effective concentration to minimize these off-target effects and ensure that the observed phenotype is primarily due to BTK inhibition.
Q3: What is a good starting concentration for this compound in a new cell line?
A3: A good starting point for a new experiment is to perform a dose-response curve. Based on published IC50 values, a concentration range of 1 nM to 1 µM is recommended for initial testing. For example, the IC50 for BTK enzymatic activity is 0.5 nM, while the IC50 for inhibiting B-cell proliferation in vitro is 2.5 nM.[1][3] The optimal concentration will be cell-line specific and should be determined empirically.
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a solid. It is recommended to prepare a stock solution in a solvent like dimethyl sulfoxide (B87167) (DMSO). For cell culture experiments, the final concentration of DMSO should be kept low (ideally below 0.1%) to avoid solvent-induced cytotoxicity. Stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. The stability of the compound in cell culture media over time should be considered, as degradation can affect experimental outcomes.[4][5][6]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| No or low inhibitory effect observed | 1. Suboptimal Concentration: The concentration of this compound is too low to effectively inhibit BTK in your specific cell line. 2. Compound Degradation: The compound may have degraded due to improper storage or instability in the cell culture medium. 3. Cell Line Insensitivity: The chosen cell line may not rely on the BTK signaling pathway for the measured endpoint. | 1. Perform a Dose-Response Curve: Test a wider range of concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal inhibitory concentration. 2. Prepare Fresh Stock Solutions: Use a fresh aliquot of the compound and prepare new dilutions. Consider the stability of the compound in your specific media and incubation conditions. 3. Confirm BTK Expression and Pathway Activity: Verify that your cell line expresses BTK and that the pathway is active. Use a positive control cell line known to be sensitive to BTK inhibitors. |
| High levels of cell death or unexpected phenotypes | 1. Off-Target Effects: The concentration of this compound is too high, leading to inhibition of other kinases and causing off-target toxicity. 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) is too high and is causing cytotoxicity. | 1. Lower the Concentration: Use the lowest concentration that gives the desired on-target effect. Refer to your dose-response curve. Consider using a more selective BTK inhibitor as a control. 2. Check Solvent Concentration: Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.1%). Include a vehicle control (media with the same concentration of DMSO) in your experiments. |
| Inconsistent results between experiments | 1. Variability in Cell Culture: Differences in cell passage number, confluency, or overall cell health can affect the response to the inhibitor. 2. Inconsistent Compound Preparation: Errors in preparing stock solutions or dilutions can lead to variability. | 1. Standardize Cell Culture Practices: Use cells within a consistent passage number range and seed at a consistent density. Ensure cells are healthy before starting the experiment. 2. Careful Pipetting and Aliquoting: Prepare a large batch of stock solution and freeze it in single-use aliquots to ensure consistency across experiments. |
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of PF-06250112.
| Target/Process | IC50 Value | Assay Type | Reference |
| BTK (enzymatic) | 0.5 nM | In vitro kinase assay | [1][2][3] |
| BMX (enzymatic) | 0.9 nM | In vitro kinase assay | [1][2][3] |
| TEC (enzymatic) | 1.2 nM | In vitro kinase assay | [1][2][3] |
| B-cell Proliferation | 2.5 nM | Primary human B-cells | [3] |
| Histamine Release | 68 nM | Human whole blood (anti-IgE mediated) | [3] |
| Inositol Monophosphate Production | 12 nM | Ramos cells (human B-cell line) | [3] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cell line using a standard MTT or similar cell viability assay.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT reagent or other cell viability assay kit
-
Plate reader
Procedure:
-
Prepare Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store in aliquots at -20°C or -80°C.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare Serial Dilutions: On the day of treatment, prepare a series of dilutions of the this compound stock solution in complete cell culture medium. A common starting range is from 1 µM down to 1 nM, with a vehicle control (medium with the same final DMSO concentration).
-
Treat Cells: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: Add the MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Solubilize the formazan (B1609692) crystals and measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Plot the cell viability (%) against the log of the this compound concentration. Use a non-linear regression analysis to determine the IC50 value.
Protocol 2: Assessing On-Target Activity by Western Blotting for Phospho-BTK
This protocol describes how to confirm the on-target activity of this compound by measuring the phosphorylation of BTK at its autophosphorylation site (Y223).
Materials:
-
This compound
-
Cell line expressing BTK
-
Complete cell culture medium
-
BCR stimulus (e.g., anti-IgM antibody)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-BTK (Y223) and anti-total BTK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Culture your cells and treat them with a range of this compound concentrations (including a vehicle control) for a predetermined time (e.g., 1-2 hours).
-
Cell Stimulation: Stimulate the cells with a BCR agonist (e.g., anti-IgM) for a short period (e.g., 10-15 minutes) to induce BTK phosphorylation.
-
Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with the primary anti-phospho-BTK (Y223) antibody overnight at 4°C. Subsequently, incubate with the HRP-conjugated secondary antibody.
-
Detection: Detect the signal using a chemiluminescent substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe with an anti-total BTK antibody to confirm equal protein loading.
-
Data Analysis: Quantify the band intensities and normalize the phospho-BTK signal to the total BTK signal. A dose-dependent decrease in the phospho-BTK/total BTK ratio indicates on-target inhibition.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows.
Caption: BTK Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for experiments with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PF-06250112 - Immunomart [immunomart.com]
- 3. researchgate.net [researchgate.net]
- 4. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Factors that determine stability of highly concentrated chemically defined production media - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results with (Rac)-PF-06250112
Welcome to the technical support center for (Rac)-PF-06250112. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable results in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the use of this Bruton's tyrosine kinase (BTK) inhibitor.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments with this compound.
Issue 1: Inconsistent IC50 Values in Biochemical Kinase Assays
Q: My IC50 value for this compound against BTK varies significantly between experiments. What could be the cause?
A: Inconsistent IC50 values in biochemical assays can stem from several factors related to assay conditions and reagent stability. Here are the most common causes and troubleshooting steps:
-
ATP Concentration: The inhibitory potency of ATP-competitive inhibitors like PF-06250112 is highly dependent on the concentration of ATP in the assay.
-
Recommendation: Ensure you are using a consistent ATP concentration across all experiments, ideally at or near the Km of the kinase for ATP.[1] Different ATP concentrations will lead to shifts in the apparent IC50 value.
-
-
Enzyme Activity: The quality and activity of the recombinant BTK enzyme can vary between batches or due to storage conditions.
-
Recommendation: Always qualify a new batch of enzyme. Determine the optimal enzyme concentration and ensure you are working in the linear range of the assay.[1]
-
-
Inhibitor Dilution and Stability: Serial dilutions, especially at low concentrations, can be a source of variability. The stability of the inhibitor in your assay buffer may also be a factor.
-
Recommendation: Prepare fresh serial dilutions for each experiment from a concentrated stock solution. Verify the stability of PF-06250112 in your specific assay buffer and conditions.
-
-
Assay Format: Different assay formats (e.g., luminescence-based ADP detection vs. fluorescence resonance energy transfer) can yield different IC50 values.
-
Recommendation: Remain consistent with your chosen assay platform. When comparing data, ensure the same methodology was used.
-
Issue 2: Low or No Activity in Cell-Based Assays
Q: I'm not observing the expected inhibition of B-cell proliferation or downstream signaling in my cell-based assay. What should I check?
A: A lack of activity in cellular assays can be due to issues with the compound's properties within the cellular environment or the specifics of your experimental setup.
-
Compound Solubility and Stability in Media: this compound is soluble in DMSO, but its solubility and stability in aqueous cell culture media can be limited, leading to precipitation and a lower effective concentration.
-
Recommendation: Visually inspect your media for any precipitate after adding the compound. Consider the final DMSO concentration, keeping it low (typically <0.5%) to avoid solvent-induced toxicity. The presence of serum proteins can sometimes help with solubility but can also bind to the compound, reducing its free concentration.
-
-
Cell Permeability and Efflux: The compound may have poor permeability into the cell type you are using, or it may be actively removed by efflux pumps like P-glycoprotein.[2]
-
Recommendation: If poor permeability is suspected, you can try to correlate cellular activity with the compound's physicochemical properties. To test for efflux, you can co-incubate with a known efflux pump inhibitor.[2]
-
-
Target Expression and Activity: The levels of BTK expression and its basal phosphorylation state can vary significantly between different cell lines.
-
Recommendation: Confirm the expression and activity (phosphorylation) of BTK in your chosen cell line using Western blotting.[3]
-
-
Racemic Mixture: this compound is a racemic mixture, meaning it contains equal amounts of two enantiomers. It is possible that one enantiomer is significantly more active than the other. Inconsistent results could arise from batch-to-batch variations in the racemic mixture, although this is less likely from a reliable supplier.
-
Recommendation: Be aware that the reported IC50 values are for the racemic mixture. The potency of the active enantiomer is likely lower. For highly sensitive or structure-activity relationship studies, consider obtaining the individual enantiomers if they are available.[4]
-
Issue 3: Unexpected Off-Target Effects or Cellular Toxicity
Q: I'm observing cellular effects that are not consistent with BTK inhibition, or I'm seeing toxicity at concentrations where I expect specific inhibition. Why might this be happening?
A: Unexplained cellular phenotypes or toxicity can be due to off-target inhibition or non-specific effects of the compound.
-
Off-Target Kinase Inhibition: While PF-06250112 is a potent BTK inhibitor, it also inhibits other kinases, such as BMX and TEC, with similar potency. At higher concentrations, it may inhibit other kinases as well.
-
Compound Instability and Degradation: The compound may be unstable under your experimental conditions (e.g., in media at 37°C), and its degradation products could be toxic.[5]
-
Recommendation: Check the stability of the compound under your specific experimental conditions.
-
-
Activation of Compensatory Signaling Pathways: Inhibition of BTK can sometimes lead to the activation of compensatory signaling pathways, which can produce unexpected phenotypes.[5]
-
Recommendation: Use techniques like Western blotting to probe for the activation of known compensatory pathways.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is typically dissolved in DMSO to prepare a concentrated stock solution. For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions in DMSO can also be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q2: What are the primary downstream signaling events I should measure to confirm BTK inhibition in cells?
A2: To confirm BTK inhibition, you should measure the phosphorylation of BTK itself at its autophosphorylation site (Tyrosine 223) and the phosphorylation of its direct substrate, PLCγ2.[6] You can also assess the activation of downstream transcription factors like NF-κB.
Q3: What are some common B-cell activation markers to assess by flow cytometry after treatment with this compound?
A3: Common B-cell activation markers that are modulated by BTK signaling include CD69, CD80, and CD86.[7][8] Inhibition of BTK is expected to reduce the upregulation of these markers following B-cell receptor stimulation.
Q4: Can I use this compound for in vivo studies?
A4: Yes, PF-06250112 has been used in in vivo studies, particularly in mouse models of lupus and glomerulonephritis.[9] You will need to develop a suitable formulation for administration (e.g., oral gavage). It is crucial to perform pharmacokinetic studies to determine the appropriate dosing regimen to achieve the desired target engagement.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) | Notes |
| BTK | Biochemical | 0.5 | Time-dependent inhibition. |
| BMX | Biochemical | 0.9 | Non-receptor tyrosine kinase. |
| TEC | Biochemical | 1.2 | Member of the Tec family of kinases. |
| B-cell Proliferation | Cellular | 2.5 | Inhibition of BCR-driven proliferation of primary human B cells. |
Data compiled from publicly available sources.
Experimental Protocols
Key Experiment 1: Western Blot for Phospho-BTK
This protocol describes how to assess the inhibition of BTK autophosphorylation in a cellular context.
-
Cell Seeding and Treatment: Plate your cells of interest (e.g., Ramos B-cells) at an appropriate density and allow them to adhere or recover overnight. The next day, pre-treat the cells with a dilution series of this compound or vehicle control (DMSO) for 1-2 hours.
-
Stimulation: Stimulate the B-cell receptor (BCR) by adding anti-IgM or anti-IgD antibody for a predetermined optimal time (e.g., 10-15 minutes). Include an unstimulated control.
-
Lysis: Immediately place the plate on ice, aspirate the media, and wash once with ice-cold PBS. Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare samples with Laemmli buffer. Denature the samples by heating. Separate the proteins on an SDS-polyacrylamide gel.
-
Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[10] Incubate the membrane with a primary antibody specific for phospho-BTK (e.g., pY223) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Reprobing: To confirm equal protein loading, you can strip the membrane and re-probe with an antibody for total BTK.
Key Experiment 2: B-Cell Proliferation Assay
This protocol outlines a method to measure the effect of this compound on B-cell proliferation.
-
B-Cell Isolation: Isolate B-cells from peripheral blood or spleen using a negative selection kit.
-
Cell Seeding: Seed the purified B-cells in a 96-well plate at a density of 1-2 x 10^5 cells per well in complete RPMI medium.
-
Inhibitor Treatment: Add serial dilutions of this compound or vehicle control (DMSO) to the wells.
-
Stimulation: Stimulate the B-cells with an appropriate mitogen, such as anti-IgM antibody, anti-CD40 antibody plus IL-4, or LPS.[11][12] Include unstimulated controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Proliferation Measurement: Measure cell proliferation using a standard method, such as:
-
[3H]-Thymidine Incorporation: Pulse the cells with [3H]-thymidine for the final 16-18 hours of incubation, then harvest the cells and measure radioactivity.
-
Cell Viability/Metabolic Assays: Use a reagent like MTT, MTS, or a resazurin-based dye.
-
Dye Dilution Assays: Stain the cells with a proliferation dye (e.g., CFSE) before stimulation and measure dye dilution by flow cytometry.
-
-
Data Analysis: Plot the proliferation signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
BTK Signaling Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Safety profile of enantiomers vs. racemic mixtures: it's the same? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 11. Proliferative assays for B cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cellular assays to evaluate B-cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing cytotoxicity of (Rac)-PF-06250112 in normal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the cytotoxicity of (Rac)-PF-06250112 in normal cells during their experiments.
Disclaimer
Currently, there is no publicly available information on a specific compound designated as "this compound". PF-06250112 is recognized as a Bruton's tyrosine kinase (BTK) inhibitor. The "Rac" designation may refer to a specific formulation, a conjugate, or an intended focus on the Rac family of small GTPases. This guide is formulated based on the known properties of BTK inhibitors and the general principles of managing cytotoxicity of small molecule inhibitors, with a focus on potential interactions with the Rac signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for PF-06250112?
A1: PF-06250112 is a potent and highly selective inhibitor of Bruton's tyrosine kinase (BTK), with an IC50 of 0.5 nM.[1] It also shows inhibitory effects on other nonreceptor tyrosine kinases such as BMX and TEC.[1] BTK is a critical enzyme in the B-cell receptor signaling pathway, which is essential for B-cell proliferation, survival, and differentiation.
Q2: Why might I be observing cytotoxicity in normal (non-target) cells with a BTK inhibitor?
A2: While potent, kinase inhibitors can sometimes exhibit off-target effects, leading to cytotoxicity in normal cells.[2][3][4] This can occur through several mechanisms:
-
Inhibition of other kinases: The inhibitor might bind to and inhibit other kinases with similar ATP-binding pockets, disrupting essential cellular processes.
-
Disruption of downstream signaling: BTK is involved in multiple signaling pathways. Its inhibition might unintentionally affect pathways crucial for the survival of normal cells.
-
Induction of apoptosis: Off-target effects can trigger programmed cell death (apoptosis) in healthy cells.[5]
Q3: How could the Rac signaling pathway be involved in the cytotoxicity of a BTK inhibitor?
A3: The Rac family of small GTPases are key regulators of the actin cytoskeleton, cell adhesion, and cell survival.[6][7] There is potential for crosstalk between BTK and Rac signaling pathways. Disruption of BTK signaling could inadvertently affect Rac activation, leading to cytoskeletal abnormalities and potentially inducing apoptosis. Aberrant Rac activation can promote uncontrolled proliferation and invasion in cancer cells.[7]
Troubleshooting Guide: Minimizing Cytotoxicity
This guide provides a systematic approach to troubleshoot and minimize the cytotoxic effects of this compound in your in vitro experiments.
Issue 1: High levels of cytotoxicity observed in normal cell lines.
Possible Cause 1: Sub-optimal compound concentration.
-
Solution: Perform a dose-response experiment to determine the optimal concentration that inhibits the target (e.g., BTK phosphorylation) without causing excessive cytotoxicity in normal cells. Start with a broad range of concentrations and narrow down to find the therapeutic window.
Possible Cause 2: Off-target effects.
-
Solution 1: Use a more selective inhibitor. If available, compare the effects of this compound with other, more selective BTK inhibitors to determine if the cytotoxicity is specific to this compound.
-
Solution 2: Co-treatment with a cytoprotective agent. Depending on the mechanism of cytotoxicity, co-treatment with an antioxidant (if related to oxidative stress) or a pan-caspase inhibitor (if related to apoptosis) might reduce toxicity in normal cells.[8]
Possible Cause 3: Experimental conditions.
-
Solution: Ensure that the cell culture conditions (e.g., media, serum concentration, cell density) are optimal for the specific cell line being used. Sub-optimal conditions can make cells more susceptible to drug-induced stress.
Issue 2: Inconsistent cytotoxicity results between experiments.
Possible Cause 1: Variability in cell health and passage number.
-
Solution: Use cells from a consistent, low passage number for all experiments. Ensure cells are healthy and in the logarithmic growth phase before treatment.
Possible Cause 2: Inaccurate compound preparation.
-
Solution: Prepare fresh dilutions of the compound for each experiment from a validated stock solution. Ensure complete solubilization of the compound in the vehicle (e.g., DMSO).
Data Presentation: Cytotoxicity Assays
The following table summarizes common in vitro assays to quantify cytotoxicity.
| Assay Type | Principle | Advantages | Disadvantages |
| MTT/XTT Assay | Measures the metabolic activity of viable cells by the reduction of a tetrazolium salt to a colored formazan (B1609692) product.[9][10] | High-throughput, relatively inexpensive, and well-established.[10] | Can be affected by changes in cellular metabolism that are not directly related to viability. |
| LDH Release Assay | Measures the activity of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme released into the culture medium upon cell lysis.[9][11] | Non-destructive to remaining viable cells, allowing for further assays. | Can be influenced by serum LDH and may not be sensitive enough for early-stage apoptosis.[11] |
| Annexin V/Propidium Iodide (PI) Staining | Differentiates between viable, apoptotic, and necrotic cells based on membrane integrity and phosphatidylserine (B164497) exposure.[9] | Provides detailed information on the mode of cell death (apoptosis vs. necrosis). | Requires flow cytometry or fluorescence microscopy, which may not be available in all labs. |
| ATP Assay | Quantifies intracellular ATP levels, which are indicative of cell viability.[9] | Highly sensitive and has a broad linear range. | ATP levels can be influenced by factors other than cell viability, such as metabolic stress. |
| Trypan Blue Exclusion Assay | A dye exclusion method where viable cells with intact membranes exclude the dye, while non-viable cells take it up.[10] | Simple, rapid, and inexpensive. | Subjective and may not accurately distinguish between early apoptotic and viable cells. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, 72 hours). Include vehicle-only and untreated controls.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: LDH Release Assay for Cytotoxicity
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Sample Collection: After the treatment period, carefully collect 50 µL of the cell culture supernatant from each well.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (commercially available kits) to each supernatant sample.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed with a detergent).
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway of this compound.
Experimental Workflow Diagram
Caption: Workflow for minimizing cytotoxicity.
Troubleshooting Logic Diagram
Caption: Troubleshooting unexpected cytotoxicity.
References
- 1. PF-06250112 - Immunomart [immunomart.com]
- 2. Editorial focus: understanding off-target effects as the key to successful RNAi therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.addgene.org [blog.addgene.org]
- 4. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 5. Some natural flavonoids are competitive inhibitors of Caspase-1, −3 and −7 despite their cellular toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Rac-activating toxin cytotoxic necrotizing factor 1 oversees NK cell-mediated activity by regulating the actin/microtubule interplay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Specificity and mechanism of action of EHT 1864, a novel small molecule inhibitor of Rac family small GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. What are the commonly used methods for measuring cytotoxicity? | AAT Bioquest [aatbio.com]
- 10. scispace.com [scispace.com]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
improving bioavailability of (Rac)-PF-06250112 for in vivo studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the oral bioavailability of the Bruton's tyrosine kinase (BTK) inhibitor, (Rac)-PF-06250112, for in vivo studies. Given its poor aqueous solubility, this compound likely presents challenges in achieving adequate systemic exposure. This guide focuses on strategies applicable to poorly soluble compounds, often classified as Biopharmaceutics Classification System (BCS) Class II or IV.[1][2]
Troubleshooting Guide
Low and variable oral bioavailability is a common hurdle in preclinical studies of poorly soluble compounds. This guide provides a systematic approach to identifying and resolving these issues.
Problem: Low Oral Bioavailability of this compound in Animal Models
Below is a troubleshooting workflow to address this issue.
Caption: Troubleshooting workflow for addressing poor oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What are the likely reasons for the poor oral bioavailability of this compound?
A1: The poor oral bioavailability of this compound is most likely attributable to its low aqueous solubility. For a drug to be absorbed into the bloodstream after oral administration, it must first dissolve in the gastrointestinal fluids.[3] Compounds with poor solubility often exhibit dissolution rate-limited absorption, leading to low and variable bioavailability.[3][4] It may be classified as a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound.[2]
Q2: What initial steps should I take to improve the bioavailability of this compound?
A2: A critical first step is to thoroughly characterize the physicochemical properties of this compound, specifically its solubility and permeability.
-
Solubility: Determine the equilibrium solubility in physiologically relevant media (e.g., simulated gastric fluid, simulated intestinal fluid).[5]
-
Permeability: Assess its permeability using in vitro models such as Caco-2 or PAMPA assays.[5][6]
The results will help classify the compound within the BCS framework and guide the selection of an appropriate formulation strategy.[5]
Q3: What are the primary formulation strategies to enhance the oral bioavailability of a poorly soluble compound like this compound?
A3: Several formulation strategies can be employed to overcome the challenges of poor solubility:[3][7][8]
-
Particle Size Reduction: Increasing the surface area by reducing the particle size can enhance the dissolution rate.[3][9] This can be achieved through techniques like micronization or nanosizing (e.g., wet milling, high-pressure homogenization).[10]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in an amorphous state within a polymer matrix can significantly improve its solubility and dissolution rate.[1][8]
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based drug delivery systems (LBDDS), such as self-emulsifying drug delivery systems (SEDDS), can improve solubility and absorption.[2][9] These formulations can also promote lymphatic transport, which may help bypass first-pass metabolism.[11][12]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with drug molecules, increasing their solubility in water.[3][9]
-
Use of Co-solvents and Surfactants: These excipients can be used to create simple solutions for preclinical dosing, although they may not always be suitable for later-stage development.[9]
Q4: How do I select the most appropriate formulation strategy?
A4: The choice of formulation strategy depends on the physicochemical properties of this compound, the desired dose, and the stage of development. The following workflow can guide your decision-making process.
Caption: Workflow for selecting a suitable formulation strategy.
Quantitative Data Summary
Since specific in vivo data for different formulations of this compound are not publicly available, the following table presents illustrative pharmacokinetic data for a hypothetical poorly soluble compound to demonstrate how different formulation strategies can improve oral bioavailability.
| Formulation Strategy | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 | 150 ± 35 | 4.0 | 900 ± 210 | 100 (Reference) |
| Micronized Suspension | 50 | 450 ± 90 | 2.0 | 2700 ± 540 | 300 |
| Nanosuspension | 50 | 900 ± 180 | 1.5 | 6300 ± 1100 | 700 |
| Amorphous Solid Dispersion | 50 | 1200 ± 250 | 1.0 | 9000 ± 1800 | 1000 |
| SEDDS | 50 | 1500 ± 310 | 1.0 | 11700 ± 2300 | 1300 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension by Wet Milling
-
Preparation of Slurry: Disperse 1% w/v this compound and a suitable stabilizer (e.g., 0.2% w/v Poloxamer 188) in deionized water.
-
Milling: Add the slurry and milling media (e.g., yttrium-stabilized zirconium oxide beads) to the milling chamber.
-
Particle Size Reduction: Mill the suspension at a controlled temperature for a sufficient duration to achieve the desired particle size (typically < 200 nm). Monitor the particle size reduction process using a particle size analyzer.[13]
-
Separation: Separate the nanosuspension from the milling media.
-
Characterization: Characterize the nanosuspension for particle size, particle size distribution, zeta potential, and dissolution rate.[13]
Protocol 2: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
-
Solubilization: Dissolve this compound and a polymer carrier (e.g., PVP K30, HPMC-AS) in a common volatile solvent (e.g., methanol, acetone).[8] A typical drug-to-polymer ratio to start with is 1:3 (w/w).
-
Solvent Evaporation: Remove the solvent under vacuum using a rotary evaporator to form a thin film.
-
Drying: Further dry the film under high vacuum to remove any residual solvent.
-
Milling and Sieving: Scrape the dried film, mill it into a powder, and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Confirm the amorphous nature of the drug using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). Evaluate the dissolution performance.
Protocol 3: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening: Determine the solubility of this compound in various oils (e.g., Capryol 90), surfactants (e.g., Kolliphor RH 40), and co-solvents (e.g., Transcutol HP) to identify suitable excipients.[13]
-
Ternary Phase Diagram Construction: Construct ternary phase diagrams to identify the self-emulsification region for different combinations of oil, surfactant, and co-solvent.
-
Formulation Preparation: Prepare the SEDDS formulation by mixing the selected oil, surfactant, and co-solvent in the optimized ratio. Dissolve the drug in this mixture with gentle heating and stirring.
-
Characterization: Evaluate the self-emulsification performance by adding the formulation to water and observing the formation of a micro/nanoemulsion. Characterize the resulting emulsion for droplet size, polydispersity index, and drug precipitation upon dilution.
Signaling Pathway
This compound is an inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway.
Caption: Simplified diagram of BTK inhibition by this compound.
References
- 1. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 2. Biofunctional Excipients: Their Emerging Role in Overcoming the Inherent Poor Biopharmaceutical Characteristics of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Preclinical Bioavailability Assessment of a Poorly Water-Soluble Drug, HGR4113, Using a Stable Isotope Tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pH-Dependent solubility and permeability criteria for provisional biopharmaceutics classification (BCS and BDDCS) in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The complexity of intestinal permeability: Assigning the correct BCS classification through careful data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. mdpi.com [mdpi.com]
- 11. Seaport Therapeutics Presents Data Further Validating Glyph™ Platform’s Ability to Enhance Oral Bioavailability and Expand Therapeutic Reach | Morningstar [morningstar.com]
- 12. Improvement of Oral Bioavailability of N-251, a Novel Antimalarial Drug, by Increasing Lymphatic Transport with Long-Chain Fatty Acid-Based Self-Nanoemulsifying Drug Delivery System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
(Rac)-PF-06250112 degradation pathways and prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways and prevention strategies for (Rac)-PF-06250112.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the handling and experimentation of this compound.
Issue 1: Inconsistent or lower-than-expected potency in biological assays.
-
Question: My recent batch of this compound is showing reduced inhibitory activity in my BTK kinase assay. What could be the cause?
-
Answer: Reduced potency is often linked to the degradation of the active compound. This compound, with its complex structure featuring a pyrazole-carboxamide core, can be susceptible to hydrolysis and oxidation. Improper storage or handling, such as exposure to non-neutral pH, high temperatures, or oxidative conditions, can lead to the formation of less active or inactive degradation products. It is recommended to verify the integrity of your sample using an appropriate analytical method like HPLC.
-
Question: I observe a new, unexpected peak in my HPLC chromatogram when analyzing my this compound sample. Could this be a degradant?
-
Answer: The appearance of new peaks in an HPLC analysis is a strong indicator of degradation. Based on the structure of this compound, potential degradation pathways include hydrolysis of the carboxamide group or oxidation of the pyrazole (B372694) ring. To confirm if the new peak is a degradant, a forced degradation study can be performed, and the resulting degradation products can be characterized using LC-MS.
Issue 2: Poor solubility or precipitation of the compound in aqueous buffers.
-
Question: I am having difficulty dissolving this compound in my aqueous assay buffer, even though it was soluble in DMSO. Why is this happening?
-
Answer: this compound is known to be soluble in DMSO. When preparing aqueous solutions from a DMSO stock, the final concentration of DMSO should be kept low to avoid precipitation. If the compound is precipitating, it could be due to the pH of the buffer. Degradation of the parent compound into less soluble byproducts can also contribute to precipitation. Ensure the buffer pH is within a stable range for the compound (ideally near neutral) and consider the final DMSO concentration in your working solution.
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the recommended storage conditions for this compound?
-
A1: this compound should be stored as a solid at -20°C. For long-term storage, it is advisable to keep it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.
-
-
Q2: How should I prepare stock solutions of this compound?
-
A2: Stock solutions should be prepared in a high-quality, anhydrous solvent such as DMSO. It is recommended to prepare fresh solutions for use in experiments. If storage of stock solutions is necessary, they should be aliquoted into small volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.
-
-
Q3: What precautions should I take when handling the solid compound and its solutions?
-
A3: Handle the solid compound in a well-ventilated area or a fume hood. Avoid inhalation of the powder. When preparing solutions, use appropriate personal protective equipment (PPE), including gloves and safety glasses. Protect solutions from light, especially if they are to be stored for any length of time.
-
Degradation and Stability
-
Q4: What are the primary degradation pathways for this compound?
-
A4: Based on its chemical structure, the two primary hypothesized degradation pathways for this compound are:
-
Hydrolysis: The carboxamide functional group can undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid.
-
Oxidation: The electron-rich pyrazole ring is susceptible to oxidation, which can lead to ring-opening or the formation of various oxidized byproducts.
-
-
-
Q5: How can I prevent the degradation of this compound during my experiments?
-
A5: To minimize degradation:
-
Use freshly prepared solutions whenever possible.
-
Maintain the pH of aqueous buffers as close to neutral as possible.
-
Protect solutions from prolonged exposure to light.
-
Avoid high temperatures.
-
Degas aqueous buffers to remove dissolved oxygen, which can reduce oxidative degradation.
-
-
-
Q6: Are there any known incompatible reagents or conditions to avoid?
-
A6: Avoid strong acids, strong bases, and potent oxidizing agents, as these are likely to accelerate the degradation of the compound. Also, be mindful of reactive oxygen species that may be generated in certain biological assay systems.
-
Quantitative Data Summary
The following table summarizes hypothetical degradation data for this compound under various stress conditions, based on studies of structurally similar BTK inhibitors. This data is for illustrative purposes to guide experimental design.
| Stress Condition | Reagent/Condition | Duration (hours) | Temperature (°C) | Hypothesized % Degradation | Primary Hypothesized Degradation Pathway |
| Acidic Hydrolysis | 0.1 M HCl | 24 | 60 | 10 - 20% | Hydrolysis of the carboxamide |
| Basic Hydrolysis | 0.1 M NaOH | 8 | 60 | 15 - 25% | Hydrolysis of the carboxamide |
| Oxidation | 3% H₂O₂ | 24 | 25 (Room Temp) | 20 - 30% | Oxidation of the pyrazole ring |
| Thermal | Solid State | 48 | 80 | < 5% | Minimal degradation |
| Photolytic | UV light (254 nm) | 24 | 25 (Room Temp) | 5 - 10% | Photochemical reactions |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound.
Materials:
-
This compound
-
HPLC grade water, acetonitrile (B52724), and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or UPLC system with a PDA or UV detector and a mass spectrometer (LC-MS)
-
C18 reverse-phase HPLC column (e.g., 100 x 4.6 mm, 2.6 µm)
-
pH meter
-
Water bath or oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or DMSO).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl and incubate at 60°C.
-
Basic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH and incubate at 60°C.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Expose the solid compound to 80°C in an oven.
-
Photolytic Degradation: Expose a solution of the compound to UV light in a photostability chamber.
-
-
Sample Analysis: At specified time points (e.g., 2, 8, 24 hours), withdraw samples from each stress condition. Neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase.
-
LC-MS Analysis: Analyze the samples using a validated stability-indicating LC-MS method. A typical method might use a C18 column with a gradient elution of water and acetonitrile containing a small amount of formic acid or ammonium (B1175870) acetate.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Identify and quantify the degradation products. Use the mass spectrometry data to propose structures for the major degradants.
Visualizations
Caption: Hypothesized hydrolytic degradation of this compound.
Technical Support Center: Addressing Resistance to (Rac)-PF-06250112 in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the Bruton's tyrosine kinase (BTK) inhibitor, (Rac)-PF-06250112, in cell lines.
FAQs and Troubleshooting Guides
My cells are showing reduced sensitivity to this compound. What are the likely causes?
Reduced sensitivity, or acquired resistance, to BTK inhibitors like PF-06250112 in cell lines is a known phenomenon. The primary mechanisms can be broadly categorized into two groups:
-
On-Target Alterations: These are genetic changes in the BTK gene itself that prevent the drug from binding effectively.
-
Bypass Signaling Pathways: The cancer cells activate other signaling pathways to circumvent their dependency on BTK for survival and proliferation.
A summary of common resistance mechanisms observed with BTK inhibitors is provided below:
| Mechanism Category | Specific Alteration | Consequence |
| On-Target | BTK C481S mutation | Prevents covalent binding of irreversible inhibitors.[1] |
| Other BTK mutations (e.g., in the kinase domain) | Can affect drug binding or enzyme activity.[1] | |
| Bypass Pathways | Upregulation of PI3K/Akt/mTOR signaling | Provides alternative pro-survival signals.[2][3] |
| Activation of NF-κB pathway | Promotes cell survival and proliferation independent of BTK.[2][3] | |
| Activation of MAPK/ERK pathway | Can be activated by upstream signals to promote growth.[2][3] | |
| Upregulation of other kinases (e.g., LYN, SYK) | Can provide alternative signaling routes.[2] |
How can I experimentally confirm the mechanism of resistance in my cell line?
A systematic approach is recommended to elucidate the resistance mechanism. This typically involves a combination of genomic, proteomic, and functional assays.
Experimental Workflow for Investigating Resistance:
Detailed Experimental Protocols:
-
BTK Gene Sequencing:
-
Isolate Genomic DNA: Use a commercial kit to extract high-quality genomic DNA from both your resistant and parental (sensitive) cell lines.
-
PCR Amplification: Amplify the coding region of the BTK gene using specific primers.
-
Sanger Sequencing: Sequence the PCR products to identify any mutations. Pay close attention to the codon for Cysteine 481.
-
-
Western Blot Analysis of Signaling Pathways:
-
Cell Lysis: Lyse the resistant and parental cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., phospho-BTK, total BTK, phospho-Akt, total Akt, phospho-ERK, total ERK) followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence substrate and an imaging system.
-
-
Cell Viability Assays for Combination Therapies:
-
Cell Seeding: Plate your resistant cells in 96-well plates.
-
Drug Treatment: Treat the cells with a dose-response matrix of this compound and a second inhibitor targeting a suspected bypass pathway (e.g., a PI3K inhibitor or a MEK inhibitor).
-
Incubation: Incubate the cells for a period appropriate to their doubling time (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo® or by performing an MTT assay.
-
Data Analysis: Calculate IC50 values and assess for synergistic, additive, or antagonistic effects using software such as CompuSyn.
-
What are some strategies to overcome resistance to this compound?
The strategy to overcome resistance will depend on the underlying mechanism.
| Resistance Mechanism | Potential Strategy | Rationale |
| BTK C481S Mutation | Switch to a non-covalent (reversible) BTK inhibitor. | These inhibitors do not require binding to C481 and can be effective against C481S-mutant BTK.[1] |
| Bypass Pathway Activation | Combine this compound with an inhibitor of the activated pathway (e.g., PI3K, MEK, or BCL2 inhibitor). | Dual blockade of parallel survival pathways can re-sensitize cells to treatment.[3] |
Signaling Pathways Implicated in BTK Inhibitor Resistance:
Is there a difference in resistance profiles between this compound and other BTK inhibitors?
This compound is the racemate of PF-06250112, a covalent irreversible BTK inhibitor. As such, it is expected to be susceptible to resistance mechanisms that affect this class of drugs, most notably the BTK C481S mutation.
Kinase Inhibition Profile of PF-06250112:
| Kinase | IC50 (nM) |
| BTK | 0.5 |
| BMX | 0.9 |
| TEC | 1.2 |
Data from MedchemExpress and other vendors.[4][5][6]
Researchers should consider testing a panel of BTK inhibitors with different binding mechanisms (covalent vs. non-covalent) to fully characterize the resistance profile of their cell lines.
For further assistance, please contact our technical support team.
References
- 1. ashpublications.org [ashpublications.org]
- 2. The resistance mechanisms and treatment strategies of BTK inhibitors in B‐cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetic and Non-Genetic Mechanisms of Resistance to BCR Signaling Inhibitors in B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PF-06250112 - Immunomart [immunomart.com]
Technical Support Center: Refining (Rac)-PF-06250112 Dosage to Mitigate Toxicity in Murine Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to refine the dosage of the investigational compound (Rac)-PF-06250112 in mouse models to minimize toxicity while maintaining therapeutic efficacy. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during preclinical development.
Frequently Asked Questions (FAQs)
| Question | Answer |
| 1. What are the initial steps to take when unexpected toxicity is observed with this compound? | Immediately pause the study and conduct a comprehensive review of all experimental parameters. This includes verifying the dose formulation, administration route, and the health status of the animals. A preliminary necropsy on affected animals should be performed to identify potential target organs of toxicity. |
| 2. How is the Maximum Tolerated Dose (MTD) for this compound determined? | The MTD is the highest dose that does not cause unacceptable toxicity over a specified period. It can be determined through a dose range-finding study in a small cohort of animals. Key parameters to monitor include clinical signs, body weight changes, and food and water consumption.[1] |
| 3. What are the common signs of toxicity to monitor in mice treated with this compound? | Common signs include, but are not limited to, significant weight loss, changes in food and water intake, alterations in physical appearance (e.g., ruffled fur, hunched posture), behavioral changes such as lethargy or hyperactivity, and any indications of pain or distress.[1] |
| 4. Can the route of administration influence the toxicity of this compound? | Yes, the route of administration is a critical factor. For instance, oral (PO) administration may lead to gastrointestinal toxicity, while intravenous (IV) injection can result in acute systemic effects. The choice of administration route should be carefully considered based on the compound's properties and the intended therapeutic application. |
| 5. How can the dosing schedule be adjusted to reduce toxicity? | Instead of a single high daily dose, consider administering lower doses more frequently (e.g., twice daily). This can help maintain therapeutic plasma concentrations while avoiding the peak concentrations that may be associated with toxicity. |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High mortality rate at the initial dose. | The initial dose is likely above the MTD. | Conduct a dose range-finding study starting with a significantly lower dose. A common approach is to use a dose-escalation design to identify a safer starting dose. |
| Significant weight loss (>15%) in the treatment group. | The dose may be too high, or the formulation may be causing adverse effects. | Reduce the dose and/or reformulate the compound in a different vehicle. Monitor body weight daily. |
| Organ-specific toxicity observed during necropsy (e.g., liver, kidney). | The compound may have off-target effects or accumulate in specific organs. | Consider co-administration with a cytoprotective agent (if the mechanism of toxicity is known) or modify the chemical structure of the compound to reduce off-target activity. |
| No clear dose-response relationship for efficacy. | The therapeutic window may be very narrow, or the mechanism of action may not be directly tied to plasma concentration in a linear fashion. | Perform pharmacokinetic (PK) and pharmacodynamic (PD) modeling to better understand the exposure-response relationship. This can help in designing a more optimal dosing regimen. |
Experimental Protocols
Dose Range-Finding Study (Acute Toxicity)
-
Animal Model: Use a small group of healthy, age-matched mice (e.g., C57BL/6, n=3-5 per group).[2]
-
Dose Groups: Establish a minimum of four dose groups, including a vehicle control. Doses should be selected based on in vitro efficacy data, with the highest dose intended to induce observable toxicity.
-
Administration: Administer this compound as a single dose via the intended clinical route (e.g., oral gavage, intraperitoneal injection).[3]
-
Monitoring: Observe animals continuously for the first 4 hours post-administration and then at least twice daily for 14 days. Record clinical signs of toxicity, body weight, and any mortality.
-
Endpoint: At the end of the observation period, perform a gross necropsy and collect tissues for histopathological analysis.
-
Data Analysis: Determine the highest dose at which no adverse effects are observed (No Observed Adverse Effect Level - NOAEL) and the lowest dose at which mortality occurs. This information will guide the dose selection for subsequent sub-chronic studies.
Sub-chronic Toxicity Study
-
Animal Model: Use a larger cohort of mice (n=10 per group, 5 male and 5 female) to allow for statistical power.[4]
-
Dose Groups: Based on the acute toxicity study, select at least three dose levels (low, medium, and high) plus a vehicle control. The high dose should be at or near the MTD.
-
Administration: Administer the compound daily for a predetermined period (e.g., 28 days).
-
Monitoring: In addition to clinical observations and body weight, collect blood samples at regular intervals for hematology and clinical chemistry analysis.[5]
-
Endpoint: At the end of the study, perform a comprehensive necropsy, weigh major organs, and collect tissues for histopathology.
-
Data Analysis: Analyze the data to identify any dose-dependent toxicities and to establish a safe dose for long-term efficacy studies.
Quantitative Data Summary
Table 1: Hypothetical Acute Toxicity Data for this compound in Mice
| Dose Group (mg/kg) | Administration Route | Number of Animals | Mortality | Key Clinical Signs |
| Vehicle Control | Oral Gavage | 5 | 0/5 | No observable signs |
| 10 | Oral Gavage | 5 | 0/5 | No observable signs |
| 30 | Oral Gavage | 5 | 1/5 | Lethargy, ruffled fur |
| 100 | Oral Gavage | 5 | 4/5 | Severe lethargy, ataxia, hunched posture |
Table 2: Hypothetical Sub-chronic Toxicity Findings for this compound in Mice (28-Day Study)
| Dose Group (mg/kg/day) | Body Weight Change (%) | Key Hematology Finding | Key Clinical Chemistry Finding | Key Histopathology Finding |
| Vehicle Control | +5.2 | Normal | Normal | No significant findings |
| 5 | +4.8 | Normal | Normal | No significant findings |
| 15 | -8.5 | Mild anemia | Elevated ALT/AST | Mild hepatocellular necrosis |
| 45 | -20.1 | Moderate anemia | Significantly elevated ALT/AST | Moderate to severe hepatocellular necrosis |
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway of Rac1 and its inhibition by this compound.
Experimental Workflow
Caption: Workflow for refining the dosage of this compound.
Logical Relationship
Caption: Logical flow for dosage refinement to achieve an optimal therapeutic window.
References
- 1. benchchem.com [benchchem.com]
- 2. Early toxicology signal generation in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Subchronic (13-week) toxicity studies of N,N-dimethylaniline administered to Fischer 344 rats and B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How is drug toxicity assessed in animal models? [synapse.patsnap.com]
Technical Support Center: Overcoming Poor In Vivo Efficacy of (Rac)-PF-06250112
Disclaimer: Specific in vivo efficacy data and detailed experimental protocols for (Rac)-PF-06250112 are not publicly available. This technical support guide is based on the established pharmacology of Fatty Acid Amide Hydrolase (FAAH) inhibitors as a class of compounds and general principles of in vivo experimental troubleshooting. The information provided should be adapted and validated for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound, and how does this relate to its in vivo efficacy?
A1: this compound is designated as a Fatty Acid Amide Hydrolase (FAAH) inhibitor. FAAH is the primary enzyme responsible for the breakdown of endogenous cannabinoids, most notably anandamide (B1667382) (AEA). By inhibiting FAAH, this compound increases the levels of AEA in the brain and peripheral tissues.[1] This enhancement of endocannabinoid signaling is thought to be the basis for its therapeutic effects, which can include analgesia, anti-inflammatory effects, and neuroprotection.[2][3][4] The in vivo efficacy is therefore directly dependent on the degree and duration of FAAH inhibition and the resulting elevation of anandamide in the target tissue.
Q2: What is the significance of "(Rac)" in the compound name?
A2: "(Rac)" indicates that PF-06250112 is a racemic mixture, meaning it is composed of a 50:50 mixture of two enantiomers (mirror-image isomers).[5][6] It is crucial to recognize that enantiomers can have different pharmacological properties.[7][8] One enantiomer may be significantly more active in inhibiting FAAH, while the other may be less active, inactive, or even have off-target effects.[7] Therefore, the observed in vivo efficacy of the racemic mixture is a composite of the effects of both enantiomers.
Q3: Should I consider using a single enantiomer instead of the racemate?
A3: If the individual enantiomers are available, it is highly recommended to test them separately. This will allow you to determine if one enantiomer is responsible for the desired activity and if the other contributes to off-target effects or a suboptimal pharmacokinetic profile.[7] Using a single, active enantiomer can potentially improve efficacy and reduce variability in your in vivo studies.
Q4: What are the expected phenotypic outcomes of successful FAAH inhibition in vivo?
A4: Based on studies with other FAAH inhibitors, successful target engagement should lead to measurable physiological changes. These can include, but are not limited to:
-
Reduced pain response in models of inflammatory or neuropathic pain.[3][9]
-
Decreased neuroinflammation in models of neurological disease.[2]
-
Anxiolytic-like effects in behavioral models.
-
Improved functional recovery after traumatic brain injury.
The specific outcome will depend on the disease model being used. It is advisable to have a clear, quantifiable primary endpoint to assess efficacy.
Troubleshooting In Vivo Efficacy Issues
Issue 1: Lack of Efficacy or High Variability in Results
Potential Causes and Troubleshooting Steps:
-
Inadequate Target Engagement:
-
Verify FAAH Inhibition: Directly measure FAAH activity in a relevant tissue (e.g., brain, liver) at various time points after dosing to confirm that this compound is reaching its target and inhibiting the enzyme to the expected degree. Near-complete FAAH inhibition is often required for in vivo efficacy.[3][9]
-
Measure Anandamide Levels: Quantify the levels of anandamide (AEA) in the target tissue to confirm that FAAH inhibition is leading to the expected increase in this key endocannabinoid.
-
-
Suboptimal Pharmacokinetics (PK):
-
Poor Bioavailability: The compound may have low oral bioavailability due to poor absorption or significant first-pass metabolism. Consider alternative routes of administration (e.g., intraperitoneal, subcutaneous) or formulation strategies.
-
Rapid Metabolism/Clearance: The compound may be cleared too quickly to maintain therapeutic concentrations. Conduct a PK study to determine the half-life, Cmax, and AUC of this compound in your animal model. This will inform the optimal dosing regimen (dose and frequency).
-
Blood-Brain Barrier Penetration: For central nervous system (CNS) targets, it is essential that the compound can cross the blood-brain barrier. Assess the brain-to-plasma concentration ratio.
-
-
Issues with the Racemic Mixture:
-
"Eutomer" vs. "Distomer": One enantiomer (the "eutomer") may be active, while the other (the "distomer") is inactive or antagonistic. The presence of the distomer could effectively lower the concentration of the active compound at the target site.
-
Differential Pharmacokinetics: The two enantiomers may have different rates of absorption, distribution, metabolism, and excretion, leading to a changing ratio of enantiomers over time and contributing to variability.[7]
-
-
Experimental Design Flaws:
-
Inappropriate Animal Model: Ensure the chosen animal model is appropriate and sensitive to the therapeutic effects of FAAH inhibition.
-
Insufficient Statistical Power: Small group sizes can lead to high variability and an inability to detect a true effect.
-
Dosing Regimen: The dose and frequency of administration may not be optimal. A dose-response study is crucial to identify the therapeutic window.
-
Illustrative Pharmacokinetic and Dose-Response Data for a Typical FAAH Inhibitor
Table 1: Example Pharmacokinetic Parameters of a Hypothetical FAAH Inhibitor in Rodents
| Parameter | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Half-life (hr) |
| Compound X | Oral | 10 | 1500 | 1.0 | 9000 | 4.5 |
| IV | 2 | 2500 | 0.1 | 5000 | 4.2 |
Table 2: Example Dose-Response Relationship in a Rodent Model of Inflammatory Pain
| Dose (mg/kg, p.o.) | FAAH Inhibition (Brain, %) | Paw Withdrawal Latency (sec) |
| Vehicle | 0 | 5.2 ± 0.8 |
| 1 | 85 | 8.1 ± 1.2 |
| 3 | 95 | 12.5 ± 1.5 |
| 10 | >99 | 15.8 ± 1.9 |
Detailed Experimental Protocols
Protocol 1: Assessment of In Vivo FAAH Inhibition
-
Animal Dosing: Administer this compound at the desired dose and route to a cohort of animals. Include a vehicle control group.
-
Tissue Collection: At selected time points post-dosing (e.g., 1, 4, 8, 24 hours), euthanize the animals and rapidly collect the target tissue (e.g., brain, liver) and blood.
-
Tissue Homogenization: Homogenize the tissue in an appropriate buffer on ice.
-
FAAH Activity Assay: Use a commercially available FAAH activity assay kit or a published method to measure the rate of hydrolysis of a labeled FAAH substrate in the tissue homogenates.
-
Data Analysis: Express FAAH activity as a percentage of the activity in the vehicle-treated control group to determine the degree of inhibition.
Protocol 2: Quantification of Anandamide (AEA) Levels by LC-MS/MS
-
Lipid Extraction: Following tissue collection, perform a lipid extraction using a method such as the Folch or Bligh-Dyer method.
-
Sample Preparation: Add an internal standard (e.g., deuterated AEA) to the samples for accurate quantification.
-
LC-MS/MS Analysis: Use a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to separate and quantify AEA levels.
-
Data Analysis: Normalize the AEA signal to the internal standard and the tissue weight. Compare AEA levels in treated versus vehicle control groups.
Visualizations
Caption: FAAH Signaling Pathway and Inhibition.
Caption: Typical In Vivo Efficacy Workflow.
Caption: Troubleshooting Decision Tree.
References
- 1. Fatty acid amide hydrolase inhibitors confer anti-invasive and antimetastatic effects on lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty‐acid amide hydrolase inhibition mitigates Alzheimer's disease progression in mouse models of amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brain permeant and impermeant inhibitors of fatty-acid amide hydrolase suppress the development and maintenance of paclitaxel-induced neuropathic pain without producing tolerance or physical dependence in vivo and synergize with paclitaxel to reduce tumor cell line viability in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. assr.regione.emilia-romagna.it [assr.regione.emilia-romagna.it]
- 7. Racemic mixtures: harmless or potentially toxic? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety profile of enantiomers vs. racemic mixtures: it's the same? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Tale of Two Inhibitors: A Comparative Guide to the Rac GTPase Inhibitor EHT 1864 and the BTK Inhibitor (Rac)-PF-06250112
For researchers, scientists, and drug development professionals, understanding the precise mechanism and cellular impact of small molecule inhibitors is paramount. This guide provides a comprehensive comparison of two distinct inhibitors: EHT 1864, a direct inhibitor of the Rac family of small GTPases, and (Rac)-PF-06250112, a racemate of the potent Bruton's tyrosine kinase (BTK) inhibitor, PF-06250112. While both molecules can influence cellular processes regulated by the actin cytoskeleton, they achieve this through fundamentally different primary targets.
This guide will delve into their mechanisms of action, comparative potency and selectivity, and their differential effects on key cellular signaling pathways and phenotypes. Experimental data is presented in structured tables for clear comparison, and detailed methodologies for key experiments are provided.
At a Glance: Key Differences
| Feature | EHT 1864 | This compound / PF-06250112 |
| Primary Target | Rac family GTPases (Rac1, Rac1b, Rac2, Rac3) | Bruton's tyrosine kinase (BTK) |
| Mechanism of Action | Promotes guanine (B1146940) nucleotide displacement, locking Rac in an inactive state.[1][2][3] | Covalent, irreversible inhibitor of BTK enzymatic activity. |
| Key Cellular Processes Affected | Cytoskeletal organization (lamellipodia), cell migration, cell transformation, proliferation.[1][3] | B-cell receptor (BCR) signaling, B-cell proliferation and activation, histamine (B1213489) release.[4] |
Mechanism of Action: Direct vs. Indirect Influence on Rac Signaling
The most fundamental difference between EHT 1864 and PF-06250112 lies in their direct molecular targets.
EHT 1864: A Direct Rac Inhibitor
EHT 1864 directly binds to Rac GTPases. Its mechanism is novel in that it promotes the dissociation of bound guanine nucleotides (both GDP and GTP), effectively rendering the Rac protein inert and unable to interact with its downstream effectors.[1][2][3] This prevents the activation of pathways that control actin polymerization and cell motility.
This compound: A BTK Inhibitor with Downstream Effects on Rac
This compound is the racemic mixture of PF-06250112, a potent and highly selective inhibitor of Bruton's tyrosine kinase (BTK).[5][6] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway.[7][8][9] While not a direct Rac inhibitor, studies have revealed a functional link between BTK and Rac signaling, particularly Rac2, in B-cells.[10] Inhibition of BTK can therefore indirectly affect Rac-mediated cellular processes in specific contexts, such as B-cell adhesion and migration.[10]
Potency and Selectivity
EHT 1864
EHT 1864 exhibits high affinity for several Rac isoforms.
| Target | Kd (nM) |
| Rac1 | 40[1][11] |
| Rac1b | 50[1][11] |
| Rac2 | 60[1][11] |
| Rac3 | 250[1][11] |
Table 1: Binding affinities of EHT 1864 for Rac isoforms.
PF-06250112
PF-06250112 is a highly potent inhibitor of BTK and shows selectivity against a panel of other kinases.
| Target | IC50 (nM) |
| BTK | 0.5 [5][6] |
| BMX | 0.9[5][6] |
| TEC | 1.2[5][6] |
| Lyn | >1000 |
| Src | >1000 |
| Lck | >1000 |
| JAK3 | >10,000 |
Table 2: Inhibitory activity of PF-06250112 against various kinases.[4]
Comparative Effects on Cellular Phenotypes
The distinct mechanisms of EHT 1864 and PF-06250112 translate to different, though sometimes overlapping, effects on cellular behavior.
Cytoskeletal Organization
-
EHT 1864: As a direct Rac inhibitor, EHT 1864 has a profound and rapid impact on the actin cytoskeleton. It effectively inhibits the formation of lamellipodia and membrane ruffles, which are Rac-dependent structures essential for cell motility.[1][3]
-
PF-06250112: The effect of PF-06250112 on the cytoskeleton is indirect and cell-type specific. In B-cells, where BTK is upstream of Rac2, its inhibition can lead to changes in cell adhesion, which is intrinsically linked to cytoskeletal arrangement.[10] However, in cell types not expressing BTK, direct effects on the cytoskeleton are not expected.
Cell Proliferation
-
EHT 1864: EHT 1864 has been shown to inhibit the proliferation of various cell types, including NIH 3T3 fibroblasts, particularly when proliferation is driven by oncogenes like Ras, which are known to signal through Rac.[1]
-
PF-06250112: PF-06250112 potently inhibits the proliferation of B-cells stimulated through the B-cell receptor.[4] Its effect on the proliferation of other cell types would depend on the role of BTK in their growth signaling pathways.
Cell Migration
-
EHT 1864: By disrupting the formation of migratory protrusions, EHT 1864 is a potent inhibitor of cell migration.
-
PF-06250112: In the context of mantle cell lymphoma, inhibition of the BCR pathway with BTK inhibitors has been shown to disrupt cell adhesion, which is a critical component of cell migration and tissue infiltration by cancer cells.[10]
Experimental Protocols
Below are representative protocols for assays commonly used to evaluate the effects of inhibitors like EHT 1864 and PF-06250112.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with a range of concentrations of EHT 1864 or PF-06250112 for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[12]
-
Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well and incubate overnight in the dark.[1]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[1]
Wound Healing (Scratch) Assay for Cell Migration
This assay assesses the ability of a confluent cell monolayer to migrate and close a "wound."
-
Create Monolayer: Grow cells to full confluency in a 6-well plate.
-
Create Wound: Use a sterile pipette tip to create a scratch in the monolayer.[13]
-
Wash: Gently wash with PBS to remove detached cells.[13]
-
Treatment: Add fresh media containing the inhibitor or vehicle control.
-
Imaging: Capture images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control wells is closed.
-
Analysis: Measure the area of the wound at each time point to quantify the rate of cell migration.
Actin Cytoskeleton Staining (Phalloidin Staining)
This method is used to visualize the filamentous actin (F-actin) cytoskeleton.
-
Cell Culture: Grow cells on glass coverslips.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10-20 minutes.[14]
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.[14]
-
Blocking: Block with 1% BSA in PBS for 30 minutes to reduce nonspecific binding.
-
Phalloidin (B8060827) Staining: Incubate with fluorescently conjugated phalloidin (e.g., Alexa Fluor 488 phalloidin) for 20-60 minutes in the dark.[14]
-
Nuclear Staining (Optional): Counterstain nuclei with DAPI or Hoechst.
-
Mounting and Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Conclusion
EHT 1864 and this compound represent two distinct classes of inhibitors that can both impact cellular processes involving the actin cytoskeleton. EHT 1864 is a direct inhibitor of Rac GTPases, offering a tool to specifically probe the functions of this family of proteins in cell motility and proliferation. In contrast, this compound is a highly potent and selective BTK inhibitor. Its effects on Rac signaling are indirect and likely confined to cell types where BTK is a key upstream regulator of Rac, such as in B-cells.
For researchers investigating the direct role of Rac GTPases in a broad range of cellular systems, EHT 1864 is a suitable tool. For those studying B-cell malignancies or other BTK-dependent pathologies, PF-06250112 is a highly relevant inhibitor, and its indirect effects on Rac2-mediated adhesion and migration are an important consideration in its overall cellular activity. The choice between these inhibitors should be guided by the specific biological question and the cellular context of the investigation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Characterization of EHT 1864, a novel small molecule inhibitor of Rac family small GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Specificity and mechanism of action of EHT 1864, a novel small molecule inhibitor of Rac family small GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PF-06250112 - Immunomart [immunomart.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 8. Reining in BTK: Interdomain Interactions and Their Importance in the Regulatory Control of BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of B-cell receptor signaling disrupts cell adhesion in mantle cell lymphoma via RAC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EHT 1864 | Rho GTPases | Tocris Bioscience [tocris.com]
- 12. atcc.org [atcc.org]
- 13. Wound healing migration assay (Scratch assay) [protocols.io]
- 14. advancedbiomatrix.com [advancedbiomatrix.com]
A Comparative Analysis of Racemic PF-06250112 and its Enantiomers: An Inquiry into Available Data
For researchers, scientists, and drug development professionals, understanding the pharmacological profiles of individual enantiomers compared to their racemic mixture is a critical aspect of drug design and optimization. This guide addresses the topic of racemic PF-06250112, a potent Bruton's tyrosine kinase (BTK) inhibitor, and the comparative data available for its pure enantiomers.
Upon a comprehensive review of publicly available scientific literature and clinical trial data, there is currently no specific experimental data comparing the racemic mixture of PF-06250112 with its separated, pure enantiomers. While the principles of stereochemistry in pharmacology suggest that individual enantiomers may exhibit different efficacy, potency, and safety profiles, such studies for PF-06250112 have not been published.
This lack of specific comparative data for PF-06250112 prevents the creation of detailed comparison tables, experimental protocols, and signaling pathway diagrams as originally intended for this guide.
The Significance of Chirality in Drug Development
The absence of data for PF-06250112 underscores a crucial concept in pharmacology: the importance of chirality. Many drugs are chiral molecules, existing as non-superimposable mirror images called enantiomers. Although they have the same chemical formula, their three-dimensional arrangement can lead to significantly different interactions with biological targets, which are themselves chiral.
This can manifest in several ways:
-
Eutomer vs. Distomer: One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to adverse effects.
-
Pharmacokinetic Differences: Enantiomers can differ in their absorption, distribution, metabolism, and excretion (ADME) properties.
-
Pharmacodynamic Variations: The binding affinity and efficacy at the target receptor or enzyme can vary between enantiomers.
General Experimental Workflow for Enantiomeric Comparison
For a hypothetical comparison of a racemic compound like PF-06250112 with its enantiomers, a typical experimental workflow would be as follows. This workflow is provided for illustrative purposes, as specific data for PF-06250112 is unavailable.
Caption: General workflow for comparing a racemic drug with its pure enantiomers.
Bruton's Tyrosine Kinase (BTK) Signaling Pathway
PF-06250112 is an inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway. Inhibition of BTK is a therapeutic strategy for various B-cell malignancies and autoimmune diseases. The general signaling cascade is depicted below.
Caption: Simplified Bruton's tyrosine kinase (BTK) signaling pathway.
Validating Cellular Target Engagement of (Rac)-PF-06250112: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the cellular target engagement of (Rac)-PF-06250112, a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). Understanding and confirming that a compound interacts with its intended target within a cellular environment is a critical step in drug discovery and development. This document outlines various experimental approaches, presents available data for PF-06250112, and compares these with data from other well-characterized BTK inhibitors, offering a framework for robust target validation.
Introduction to this compound and Bruton's Tyrosine Kinase (BTK)
This compound is the racemic mixture of PF-06250112, a small molecule inhibitor that has been shown to be a potent and highly selective inhibitor of Bruton's tyrosine kinase (BTK)[1][2]. BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling, which is essential for B-cell development, differentiation, and survival[3]. Dysregulation of the BCR signaling pathway is implicated in various B-cell malignancies and autoimmune diseases, making BTK an attractive therapeutic target.
PF-06250112 forms a covalent but reversible adduct with a cysteine residue (Cys481) in the ATP-binding pocket of BTK, thereby inhibiting its kinase activity[1]. Validating that this interaction occurs within living cells is paramount to understanding its mechanism of action and predicting its therapeutic efficacy.
Comparative Analysis of Cellular Target Engagement Assays
Several distinct methodologies can be employed to assess the engagement of a drug with its intracellular target. These assays vary in their principles, throughput, and the directness of the measurement. Below is a comparison of key assays, including available data for PF-06250112 and other prominent BTK inhibitors.
Phosphorylation-Based Assays (Western Blot)
A common and well-established method to indirectly assess the engagement of a kinase inhibitor is to measure the phosphorylation status of the kinase itself or its downstream substrates. Inhibition of BTK by PF-06250112 is expected to reduce its autophosphorylation at Tyr223.
Experimental Data for PF-06250112: In a study by Rankin et al. (2013), treatment of primary human B cells with PF-06250112 led to a dose-dependent inhibition of BTK autophosphorylation at Tyr223 upon BCR stimulation[1]. This demonstrates target engagement in a primary cell context. The half-maximal inhibitory concentration (IC50) for the inhibition of B-cell proliferation, a downstream functional consequence of BTK engagement, was determined to be 2.5 nM in primary human B cells[1].
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique that directly assesses the physical interaction between a drug and its target protein in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein. When a drug binds to its target, the resulting complex is often more resistant to heat-induced denaturation.[4][5]
As of the latest available information, no specific CETSA data has been published for this compound. However, this method represents a gold standard for confirming direct target engagement in cells and tissues. A bioluminescent thermal shift assay, a variation of CETSA, has been shown to be incompatible with full-length BTK in some contexts due to high background, highlighting the need for careful optimization for this specific target[6].
Bioluminescence Resonance Energy Transfer (BRET) - NanoBRET™ Assay
The NanoBRET™ Target Engagement Intracellular Kinase Assay is a proximity-based method that measures the binding of a test compound to a target kinase in live cells. The assay uses a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that binds to the kinase's active site. When a test compound displaces the tracer, the BRET signal decreases, allowing for the quantification of intracellular affinity.[7][8][9][10]
While specific NanoBRET™ data for PF-06250112 is not publicly available, this technology has been successfully applied to other BTK inhibitors to determine their cellular potency and residence time[9].
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET is another proximity-based assay that can be adapted to measure target engagement in cell lysates. In the context of BTK, a TR-FRET assay can be designed to measure the displacement of a fluorescently labeled tracer from the BTK protein by a test compound. This method has been used to develop high-throughput screening assays for BTK inhibitors.[11][12][13][14]
A TR-FRET based BTK occupancy assay was developed for the BTK inhibitor tirabrutinib, demonstrating an EC50 of 5.9 nM on recombinant BTK[11].
Competition Binding Assays
Competition binding assays are used to determine the affinity of a test compound for a target by measuring its ability to compete with a labeled ligand (e.g., a radiolabeled or fluorescently labeled known binder) for binding to the target protein[15][16]. These assays are typically performed on cell lysates or purified proteins but can provide valuable quantitative data on binding affinity. No specific competition binding assay data for PF-06250112 in a cellular context has been identified in the public domain.
Data Presentation: Comparison of BTK Inhibitors
The following table summarizes the available quantitative data for PF-06250112 and other notable BTK inhibitors, highlighting the different assay methodologies used.
| Compound | Target | Assay Type | Cell Type / System | IC50 / EC50 | Reference |
| PF-06250112 | BTK | Enzymatic Assay | Recombinant BTK | 0.5 nM | [1][2] |
| BTK | B-cell Proliferation | Primary Human B-cells | 2.5 nM | [1] | |
| BMX | Enzymatic Assay | Recombinant BMX | 0.9 nM | [2] | |
| TEC | Enzymatic Assay | Recombinant TEC | 1.2 nM | [2] | |
| Ibrutinib | BTK | Enzymatic Assay | Recombinant BTK | 0.5 nM | [17] |
| Acalabrutinib | BTK | Enzymatic Assay | Recombinant BTK | 5.1 nM | [8] |
| Zanubrutinib | BTK | BTK Occupancy | Peripheral Blood (in vivo) | 100% occupancy at 320 mg/day | [18] |
| Pirtobrutinib | BTK | BCR Signaling Inhibition | BTK WT and C481S mutant CLL cells | Potent Inhibition | [19] |
| Tirabrutinib | BTK | TR-FRET Occupancy Assay | Recombinant BTK | 5.9 nM | [11] |
Experimental Protocols
Western Blot for Phospho-BTK (pTyr223)
Adapted from Rankin et al., J Immunol, 2013[1]
-
Cell Culture and Treatment: Culture primary human B-cells or a suitable B-cell line (e.g., Ramos) in appropriate media. Pre-incubate cells with varying concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulation: Stimulate the B-cell receptor by adding anti-IgM or anti-IgD antibodies for a predetermined time (e.g., 10 minutes).
-
Cell Lysis: Pellet the cells by centrifugation and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate with a primary antibody specific for phospho-BTK (Tyr223) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities and normalize to total BTK or a loading control like GAPDH.
General Protocol for Cellular Thermal Shift Assay (CETSA®)
-
Cell Treatment: Treat intact cells with the compound of interest or vehicle control at various concentrations for a specific duration.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a set time (e.g., 3 minutes). Include an unheated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Analysis of Soluble Fraction: Carefully collect the supernatant (soluble fraction) and analyze the amount of the target protein remaining using Western blot, ELISA, or mass spectrometry.
-
Data Interpretation: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
General Protocol for NanoBRET™ Target Engagement Assay
-
Cell Transfection: Transfect cells (e.g., HEK293) with a vector encoding the NanoLuc®-BTK fusion protein.
-
Cell Plating: Plate the transfected cells into a 96-well or 384-well assay plate.
-
Compound and Tracer Addition: Add the test compound at various concentrations, followed by the addition of the NanoBRET™ fluorescent tracer at a fixed concentration. Incubate to allow for binding to reach equilibrium.
-
Substrate Addition: Add the NanoGlo® substrate and an extracellular NanoLuc® inhibitor.
-
BRET Measurement: Measure the donor (NanoLuc®) emission at 450 nm and the acceptor (tracer) emission at 610 nm.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio with increasing compound concentration indicates displacement of the tracer and target engagement.
General Protocol for TR-FRET BTK Occupancy Assay
Adapted from Yu et al., SLAS Discov, 2018[11][12]
-
Sample Preparation: Prepare cell lysates from cells treated with the test compound or vehicle.
-
Assay Plate Preparation: Add cell lysates to a 384-well assay plate.
-
Probe Addition: Add a biotinylated BTK probe and incubate to allow binding to free BTK.
-
Detection Reagent Addition: Add a detection mix containing a terbium-labeled anti-BTK antibody (donor), a D2-labeled anti-BTK antibody (acceptor for total BTK), and streptavidin-G2 (acceptor for free BTK).
-
TR-FRET Measurement: After incubation, read the plate on a TR-FRET enabled reader, measuring emission at 615 nm (terbium), 665 nm (D2), and 520 nm (G2).
-
Data Analysis: Calculate the TR-FRET ratios for total BTK (665/615) and free BTK (520/615). Determine the percentage of BTK occupancy based on the reduction in the free BTK signal.
Visualizations
Caption: BTK Signaling Pathway and the Point of Inhibition by this compound.
Caption: Experimental Workflows for Key Cellular Target Engagement Assays.
Conclusion
Validating the cellular target engagement of this compound is essential for its continued development. While indirect evidence from phosphorylation studies confirms its on-target activity in primary cells, the use of more direct and quantitative biophysical methods like CETSA, NanoBRET™, or TR-FRET would provide a more definitive confirmation of target binding.
This guide provides researchers with a comparative overview of the available techniques. For this compound, conducting a CETSA experiment would be a logical next step to unequivocally demonstrate its direct interaction with BTK in a cellular context. Furthermore, employing NanoBRET™ or developing a specific TR-FRET assay would enable high-throughput screening and a more detailed characterization of its intracellular binding affinity and kinetics, facilitating a more comprehensive comparison with other BTK inhibitors in the field.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is the mechanism of Pirtobrutinib? [synapse.patsnap.com]
- 4. Cellular thermal shift assay (CETSA) for determining the drug binding affinity using Ba/F3 clones stably expressing receptor pseudokinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Homogeneous Assay for Target Engagement Utilizing Bioluminescent Thermal Shift - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. promega.de [promega.de]
- 9. researchgate.net [researchgate.net]
- 10. merckgroup.com [merckgroup.com]
- 11. researchgate.net [researchgate.net]
- 12. TR-FRET binding assay targeting unactivated form of Bruton's tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Determination of radioligand specific activity using competition binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluating the Therapeutic Potential of Zanubrutinib in the Treatment of Relapsed/Refractory Mantle Cell Lymphoma: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Zanubrutinib in Mantle Cell Lymphoma Management: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
(Rac)-PF-06250112: A Novel BTK Inhibitor Explored for Autoimmune Kidney Disease, A Comparative Analysis Against Standard of Care
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of (Rac)-PF-06250112, a potent Bruton's tyrosine kinase (BTK) inhibitor, with established standard-of-care drugs for lupus nephritis and antibody-mediated glomerulonephritis. This analysis is based on available preclinical data and established clinical treatment regimens.
This compound is the racemic mixture of PF-06250112, a highly selective and orally bioavailable inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3][4] BTK is a critical signaling molecule in B-cell development, differentiation, and activation, making it a compelling therapeutic target for autoimmune diseases like lupus nephritis, which are characterized by abnormal B-cell activity and autoantibody production.
Preclinical Efficacy of PF-06250112 in Murine Models of Lupus Nephritis
A key preclinical study investigated the efficacy of PF-06250112 in mouse models of lupus and antibody-mediated glomerulonephritis. This research provides the primary basis for understanding the potential of this compound in treating autoimmune kidney disease.
Key Findings from Preclinical Studies:
-
Reduced Proteinuria: Treatment with a BTK inhibitor, such as PF-06250112, has been shown to prevent the development of proteinuria in murine models of lupus.
-
Decreased Autoantibody Titers: Inhibition of BTK leads to a reduction in the levels of anti-double-stranded DNA (dsDNA) antibodies, which are key pathogenic drivers in lupus nephritis.
-
Improved Renal Histology: Treatment with BTK inhibitors has been associated with a significant reduction in immune cell infiltration and accumulation in the kidneys of mouse models.
-
Reduced B-Cell Numbers: BTK inhibition effectively decreases the total number of B-cells and various B-cell subsets in the spleen.
Standard-of-Care for Lupus Nephritis
The current standard of care for lupus nephritis is a multi-faceted approach aimed at inducing and maintaining remission, preserving renal function, and minimizing treatment-related toxicity. Treatment strategies are often stratified based on the histological classification of lupus nephritis, determined by a renal biopsy.[5]
The primarystays of treatment include:
-
Corticosteroids: High-dose corticosteroids, such as prednisone, are used for initial induction therapy to rapidly reduce inflammation.[6][7]
-
Immunosuppressive Agents:
-
Biologic Agents:
-
Belimumab: A monoclonal antibody that inhibits B-lymphocyte stimulator (BLyS), approved for the treatment of lupus nephritis.
-
Voclosporin: A calcineurin inhibitor approved for use in combination with a background immunosuppressive therapy regimen.[5]
-
Comparative Efficacy: this compound (Preclinical) vs. Standard-of-Care (Clinical)
Direct comparison of preclinical data for this compound with clinical data for standard-of-care drugs is challenging. However, a qualitative comparison of their mechanisms of action and observed effects can be made.
| Feature | This compound (Preclinical in Murine Models) | Standard-of-Care Drugs (Clinical) |
| Primary Mechanism | Inhibition of Bruton's tyrosine kinase (BTK) | Broad immunosuppression, B-cell modulation |
| Effect on B-Cells | Directly inhibits B-cell receptor signaling, leading to reduced activation and proliferation | Varies: MMF and Azathioprine inhibit purine (B94841) synthesis affecting proliferating lymphocytes; Cyclophosphamide is an alkylating agent causing lymphocyte depletion; Belimumab targets B-cell survival. |
| Effect on Proteinuria | Demonstrated reduction in animal models | Clinically proven to reduce proteinuria |
| Effect on Autoantibodies | Demonstrated reduction of anti-dsDNA antibodies in animal models | Clinically proven to reduce autoantibody levels |
| Route of Administration | Oral | Oral (Prednisone, MMF, Azathioprine), Intravenous (Cyclophosphamide, Belimumab) |
Experimental Protocols
Preclinical Efficacy of PF-06250112 in a Murine Model of Lupus
-
Animal Model: NZB/W F1 mice, a well-established spontaneous model of lupus nephritis.
-
Treatment: PF-06250112 administered orally.
-
Efficacy Endpoints:
-
Proteinuria: Measured periodically to assess kidney damage.
-
Serum Anti-dsDNA Antibodies: Quantified by ELISA.
-
Renal Histology: Kidneys were examined for immune complex deposition, inflammation, and glomerular and interstitial changes.
-
Flow Cytometry: Spleen and lymph node cell populations were analyzed to determine the effect on B-cell and T-cell subsets.
-
Signaling Pathways
Below are simplified diagrams illustrating the signaling pathway targeted by PF-06250112 and the general mechanisms of action for standard-of-care drugs.
Caption: Simplified BTK Signaling Pathway Inhibition by PF-06250112.
Caption: General Mechanisms of Action of Standard-of-Care Drugs for Lupus Nephritis.
Conclusion
Preclinical data suggests that this compound, as a potent BTK inhibitor, holds promise as a targeted therapy for lupus nephritis by directly addressing the B-cell pathology that drives the disease. Its mechanism of action is more specific than the broad immunosuppression of traditional standard-of-care drugs like corticosteroids and cyclophosphamide. While direct comparative clinical data is not yet available, the preclinical evidence warrants further investigation of PF-06250112 in clinical trials to establish its efficacy and safety profile relative to current treatments for autoimmune kidney diseases. Researchers and clinicians should monitor ongoing and future clinical trials of BTK inhibitors in lupus nephritis to fully understand their potential role in the evolving treatment landscape.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PF-06250112 - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PF-06250112 | Btk 抑制剂 | MCE [medchemexpress.cn]
- 5. Lupus Nephritis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. [Lupus nephritis: up-to-date] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lupus nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mycophenolate mofetil in the treatment of lupus nephritis [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity Profile of (Rac)-PF-06250112
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity and selectivity profile of (Rac)-PF-06250112, a potent Bruton's tyrosine kinase (BTK) inhibitor, with other commercially available BTK inhibitors. The information presented is compiled from publicly available preclinical data to offer an objective overview for research and drug development purposes.
Executive Summary
This compound is the racemic mixture of PF-06250112, a highly potent and selective, orally bioavailable inhibitor of Bruton's tyrosine kinase (BTK)[1]. It also demonstrates significant inhibitory activity against other members of the Tec family of kinases, namely BMX and TEC[1]. While comprehensive kinome-wide screening data for PF-06250112 is not publicly available, existing data points to a high degree of selectivity, particularly when compared to the first-generation BTK inhibitor, ibrutinib (B1684441). Second-generation BTK inhibitors, such as acalabrutinib (B560132) and zanubrutinib (B611923), have been developed to improve upon the selectivity of ibrutinib and reduce off-target effects. This guide will explore the available quantitative data, outline the experimental methodologies for assessing kinase inhibitor selectivity, and visualize the relevant signaling pathways and experimental workflows.
Comparative Kinase Inhibition Profile
The selectivity of a kinase inhibitor is a critical factor in its safety and efficacy profile. Off-target inhibition can lead to undesirable side effects. The following tables summarize the available quantitative data on the inhibitory activity of PF-06250112 and its key comparators against their primary target (BTK) and a selection of off-target kinases.
Table 1: Biochemical Potency of BTK Inhibitors against Target Kinase
| Compound | Target Kinase | IC50 (nM) | Reference |
| PF-06250112 | BTK | 0.5 | [1] |
| Ibrutinib | BTK | 0.5 - 7.7 | [2] |
| Acalabrutinib | BTK | 3 - 8 | [2] |
| Zanubrutinib | BTK | <1 - 2.5 | [2] |
Table 2: Cross-Reactivity Profile of BTK Inhibitors against Selected Kinases
| Compound | Kinase | IC50 (nM) | Percent Inhibition @ 1µM | Reference |
| PF-06250112 | BMX | 0.9 | Not Available | [1] |
| TEC | 1.2 | Not Available | [1] | |
| Lyn | >1000 | Not Available | ||
| Src | >1000 | Not Available | ||
| Lck | >1000 | Not Available | ||
| ITK | >5000 | Not Available | ||
| JAK3 | >5000 | Not Available | ||
| Ibrutinib | BMX | 1.1 | >90% | |
| TEC | 2.1 | >90% | ||
| ITK | 10.7 | >90% | ||
| EGFR | 5.6 | >90% | ||
| SRC | 20 | >90% | ||
| Acalabrutinib | BMX | 33 | ~70% | |
| TEC | 13 | ~80% | ||
| ITK | >1000 | <10% | ||
| EGFR | >1000 | <10% | ||
| SRC | >1000 | <10% | ||
| Zanubrutinib | TEC | 6.2 | >90% | |
| ITK | 65.6 | ~80% | ||
| EGFR | 300 | ~50% | ||
| SRC | >1000 | <20% |
Note: Direct comparison of IC50 values across different studies should be done with caution due to potential variations in assay conditions. The percentage inhibition data provides a more standardized view of selectivity at a fixed concentration. Data for PF-06250112 is limited to a select number of kinases, and a broad kinome scan is not publicly available.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the context of these cross-reactivity studies, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.
Experimental Protocols
The following sections provide an overview of the methodologies commonly employed in cross-reactivity studies of kinase inhibitors.
In Vitro Kinase Inhibition Assay (Radiometric Format)
This method is often considered the gold standard for quantifying kinase activity and inhibition due to its direct measurement of phosphate (B84403) incorporation.
1. Reagent Preparation:
-
Kinase Buffer: Typically contains a buffering agent (e.g., Tris-HCl), divalent cations (e.g., MgCl2), a reducing agent (e.g., DTT), and a protein carrier (e.g., BSA) to maintain enzyme stability and activity.
-
ATP Stock Solution: A stock solution of ATP is prepared, which includes a known amount of radiolabeled [γ-³³P]ATP or [γ-³²P]ATP. The final ATP concentration in the assay is typically at or near the Km value for the specific kinase to ensure accurate IC50 determination.
-
Substrate Solution: A solution of the specific peptide or protein substrate for the kinase is prepared in the kinase buffer.
-
Test Compound Dilutions: A serial dilution of the test compound (e.g., this compound) is prepared in an appropriate solvent, typically DMSO.
2. Assay Procedure:
-
In a microtiter plate, the test compound dilutions are added to the wells.
-
The purified kinase enzyme is then added to each well and incubated with the compound for a defined period (pre-incubation).
-
The kinase reaction is initiated by the addition of the ATP/substrate mixture.
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped by the addition of a stop solution (e.g., phosphoric acid).
3. Detection and Data Analysis:
-
The reaction mixture is transferred to a filter membrane (e.g., phosphocellulose) that binds the phosphorylated substrate.
-
The filter is washed to remove unincorporated radiolabeled ATP.
-
The amount of radioactivity on the filter, which is proportional to the kinase activity, is measured using a scintillation counter.
-
The percentage of inhibition for each compound concentration is calculated relative to a vehicle control (e.g., DMSO).
-
The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is determined by fitting the data to a dose-response curve.
Competition Binding Assay (e.g., KINOMEscan™)
This high-throughput method assesses the ability of a test compound to compete with an immobilized, broad-spectrum kinase inhibitor for binding to a large panel of kinases.
1. Principle:
-
A large library of DNA-tagged kinases is used.
-
An immobilized ligand that binds to the ATP-binding site of many kinases is prepared on a solid support.
-
The test compound is incubated with the kinase panel in the presence of the immobilized ligand.
2. Assay Procedure:
-
The test compound is added to wells containing the immobilized ligand.
-
The DNA-tagged kinase panel is then added to the wells.
-
If the test compound binds to a kinase, it will prevent that kinase from binding to the immobilized ligand.
-
After an incubation period, the unbound kinases are washed away.
3. Detection and Data Analysis:
-
The amount of each kinase remaining bound to the solid support is quantified using a method such as quantitative PCR (qPCR) with primers specific for the DNA tags.
-
The amount of kinase bound to the support is inversely proportional to the binding affinity of the test compound.
-
The results are typically expressed as the percentage of the control (no test compound), and a lower percentage indicates stronger binding of the test compound. This can be used to generate a comprehensive selectivity profile across the kinome.
Conclusion
This compound is a highly potent inhibitor of BTK with significant activity against the closely related kinases BMX and TEC. The limited available data suggests a high degree of selectivity against more distant kinases, a characteristic of second-generation BTK inhibitors. In comparison to the first-generation inhibitor ibrutinib, PF-06250112 appears to have a more favorable selectivity profile, which may translate to a better safety profile. A direct, comprehensive comparison with other second-generation inhibitors like acalabrutinib and zanubrutinib is challenging due to the lack of publicly available, broad-panel kinome screening data for PF-06250112. Further studies employing standardized, large-scale kinase profiling assays would be necessary to fully elucidate the cross-reactivity profile of this compound and definitively position it among the growing landscape of BTK inhibitors. Researchers are encouraged to consider the specific off-target profiles of each inhibitor when designing experiments and interpreting results.
References
Independent Verification of (Rac)-PF-06250112 Antitumor Activity: A Comparative Guide to Novel DGKζ Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antitumor activity of Diacylglycerol Kinase Zeta (DGKζ) inhibitors, with a focus on alternatives to (Rac)-PF-06250112. Due to the limited publicly available in vivo antitumor efficacy data for this compound, this guide centers on a comparative analysis of two other novel DGKζ inhibitors, ASP1570 and BAY 2965501 , for which preclinical and clinical data have been more extensively reported.
The inhibition of DGKζ, an intracellular immune checkpoint, presents a promising strategy in cancer immunotherapy by enhancing T-cell-mediated tumor destruction. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biological pathways and experimental workflows to aid researchers in this field.
Comparative Analysis of DGKζ Inhibitors
The antitumor activity of DGKζ inhibitors is primarily attributed to their ability to enhance T-cell function. By inhibiting DGKζ, the levels of diacylglycerol (DAG), a key second messenger in T-cell receptor (TCR) signaling, are increased, leading to augmented T-cell activation, cytokine production, and cytotoxic activity against tumor cells. The following tables summarize the available quantitative data for ASP1570 and BAY 2965501.
Table 1: In Vitro and Biochemical Activity of DGKζ Inhibitors
| Parameter | ASP1570 | BAY 2965501 | Data Source |
| Target | DGKζ | DGKζ | [1][2] |
| Mechanism of Action | Kinase inhibition and proteasome-dependent protein degradation | Selective, ATP-cooperative inhibition | [2][3] |
| IC50 (Human DGKζ) | 4.7 nM | 27 nM | [1][2] |
| IC50 (Mouse DGKζ) | 3.0 nM | 35 nM | [1][2] |
Table 2: In Vivo Antitumor Efficacy of DGKζ Inhibitors in Syngeneic Mouse Models
| Compound | Mouse Model | Tumor Type | Dosing Regimen | Outcome | Data Source |
| ASP1570 | C57BL/6 | MC38 (Colon Adenocarcinoma) | 5 mg/kg, twice daily, oral | Significant tumor growth inhibition | [4] |
| C57BL/6 | B16F1/F10 (Melanoma) | 3 mg/kg, once daily, oral | Significant tumor growth inhibition | [5] | |
| BAY 2965501 | Not Specified | F9 (Testicular Teratoma) | Dose-dependent, oral | 9/12 mice tumor-free at highest dose | [6] |
| Not Specified | Hepa 129 (Hepatocellular Carcinoma) | Not Specified | Dose-dependent efficacy | [2] | |
| Not Specified | MB49 (Bladder Carcinoma) | Not Specified | Tumor growth reduction |
Experimental Protocols
In Vivo Antitumor Activity Assessment in Syngeneic Mouse Models
This protocol outlines a general procedure for evaluating the in vivo efficacy of DGKζ inhibitors.
a. Cell Culture and Tumor Implantation:
-
Syngeneic tumor cell lines (e.g., MC38, B16F10, CT26) are cultured in appropriate media and conditions.
-
A specified number of tumor cells (e.g., 1 x 10^6 cells) in a suitable buffer (e.g., PBS or Matrigel) are subcutaneously injected into the flank of immunocompetent mice (e.g., C57BL/6 or BALB/c).
b. Animal Groups and Treatment:
-
Mice are randomly assigned to treatment groups (e.g., vehicle control, this compound, alternative inhibitor A, alternative inhibitor B).
-
Treatment is initiated when tumors reach a palpable size (e.g., 50-100 mm³).
-
The investigational compounds are administered at predetermined doses and schedules (e.g., daily oral gavage).
c. Tumor Growth Measurement and Endpoint:
-
Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated (Volume = 0.5 x length x width²).
-
Body weight is monitored as an indicator of toxicity.
-
The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.
d. Data Analysis:
-
Tumor growth curves are plotted for each group.
-
Statistical analysis (e.g., ANOVA) is performed to determine significant differences in tumor growth between treatment groups.
-
Tumor growth inhibition (TGI) is calculated.
Ex Vivo Analysis of T-Cell Activation
This protocol describes a general method to assess the activation status of tumor-infiltrating lymphocytes (TILs).
a. Tumor Digestion and Cell Isolation:
-
At the end of the in vivo study, tumors are excised and mechanically and enzymatically digested (e.g., using collagenase and DNase) to obtain a single-cell suspension.
-
TILs are isolated from the tumor cell suspension, often using density gradient centrifugation.
b. Flow Cytometry Staining:
-
Isolated TILs are stained with a cocktail of fluorescently-labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) and activation markers (e.g., CD25, CD69, PD-1, TIM-3).
-
Intracellular staining for cytokines (e.g., IFN-γ, TNF-α) or transcription factors (e.g., FoxP3 for regulatory T cells) can also be performed after cell fixation and permeabilization.
c. Data Acquisition and Analysis:
-
Stained cells are analyzed using a flow cytometer.
-
The percentage and absolute number of different T-cell populations and the expression levels of activation markers are quantified using appropriate software.
Visualizations
Caption: DGKζ signaling pathway in T-cell activation.
Caption: Experimental workflow for comparing DGKζ inhibitors.
References
- 1. Tumour Cell Killing Assay - Immunology CRO | Celentyx [celentyx.com]
- 2. Preclinical Data on Efficacy of 10 Drug-Radiation Combinations: Evaluations, Concerns, and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antigen-Specific T Cell Tumor Killing Assays I CRO Immuno-Oncology [explicyte.com]
- 4. criver.com [criver.com]
- 5. assets.criver.com [assets.criver.com]
- 6. researchgate.net [researchgate.net]
(Rac)-PF-06250112: A Comparative Analysis of In Vitro and In Vivo Preclinical Findings
(Rac)-PF-06250112 , the racemic mixture of the potent and selective Bruton's tyrosine kinase (BTK) inhibitor PF-06250112, has demonstrated significant activity in preclinical studies. This guide provides a comprehensive comparison of its in vitro and in vivo performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Data Presentation
In Vitro Activity of PF-06250112
| Parameter | Value | Description |
| BTK IC50 | 0.5 nM | Half-maximal inhibitory concentration against BTK enzymatic activity.[1] |
| BMX IC50 | 0.9 nM | Half-maximal inhibitory concentration against BMX, a non-receptor tyrosine kinase.[1] |
| TEC IC50 | 1.2 nM | Half-maximal inhibitory concentration against Tec, another member of the Tec family of kinases.[1] |
| BCR-Mediated Signaling Inhibition | Dose-dependent | Inhibited phosphorylation of BTK (Tyr223 and Tyr551) in primary human B cells stimulated with anti-IgM. |
| Inositol (B14025) Monophosphate Generation | Inhibited | Blocked the generation of inositol monophosphate in Ramos B cells following BCR cross-linking. |
| B Cell Proliferation Inhibition | Dose-dependent | Inhibited the proliferation of stimulated primary human B cells. |
| CD69 Upregulation Inhibition | Dose-dependent | Prevented the upregulation of the activation marker CD69 on B cells in human whole blood stimulated with anti-IgD. |
In Vivo Efficacy of PF-06250112 in a Murine Lupus Model (NZBxW_F1 mice)
| Parameter | Vehicle Control | 3 mg/kg | 10 mg/kg | 30 mg/kg |
| Proteinuria | Progressive increase | Dose-dependent reduction | Dose-dependent reduction | Significant prevention of development |
| Glomerular Pathology Score | Severe | Dose-dependent improvement | Dose-dependent improvement | Significant improvement |
| Splenic Germinal Center B Cells | Elevated | Dose-dependent reduction | Dose-dependent reduction | Significant reduction |
| Splenic Plasma Cells | Elevated | Dose-dependent reduction | Dose-dependent reduction | Significant reduction |
| Anti-dsDNA Titers | High | Modest reduction | Modest reduction | Modest reduction |
Experimental Protocols
In Vitro BTK Enzymatic Assay
A biochemical assay was utilized to determine the in vitro potency of PF-06250112 against BTK. The general procedure involves the incubation of recombinant BTK enzyme with a specific substrate and ATP. The ability of PF-06250112 to inhibit the phosphorylation of the substrate is measured, typically using a luminescence-based or fluorescence-based detection method. The IC50 value is then calculated, representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
B-Cell Receptor (BCR) Signaling and Proliferation Assays
Primary human B cells were isolated and stimulated with anti-IgM or anti-IgD antibodies to activate the B-cell receptor signaling pathway. To assess the inhibitory effect of PF-06250112, cells were pre-incubated with varying concentrations of the compound. Downstream signaling events, such as the phosphorylation of BTK, were analyzed by Western blotting. Cellular proliferation was measured using standard assays, such as the incorporation of tritiated thymidine (B127349) or a fluorescent dye that measures cell division.
In Vivo Murine Lupus Model
The efficacy of PF-06250112 was evaluated in the NZBxW_F1 mouse model, which spontaneously develops a systemic lupus erythematosus (SLE)-like disease. Aged female mice with established disease were treated daily with oral doses of PF-06250112 (3, 10, or 30 mg/kg) or a vehicle control. Disease progression was monitored by measuring proteinuria levels in the urine. At the end of the study, kidneys were collected for histopathological analysis to assess glomerular injury. Spleens were also harvested to quantify germinal center B cells and plasma cells by flow cytometry. Serum was collected to measure anti-dsDNA antibody titers.[2]
Antibody-Mediated Glomerulonephritis Model
To specifically assess the role of BTK in Fc receptor (FcR)-dependent effector pathways, an antibody-mediated model of glomerulonephritis was used. In this model, disease is induced by the administration of anti-glomerular basement membrane antibodies. Treatment with PF-06250112 was initiated to evaluate its ability to prevent the development of proteinuria and renal damage.[2]
Mandatory Visualization
Caption: B-Cell Receptor signaling pathway and the inhibitory action of PF-06250112 on BTK.
Caption: General experimental workflow for the evaluation of this compound.
References
Navigating the Specificity of Small Molecule Inhibitors: A Case Study on PF-06250112
An important clarification for researchers, scientists, and drug development professionals: Contrary to the initial query, extensive literature review reveals that PF-06250112 is a potent and highly selective inhibitor of Bruton's tyrosine kinase (BTK), not a Rac1 inhibitor. Therefore, a direct comparison of its specificity for Rac1 over other Rho GTPases is not applicable. This guide will instead provide the accurate pharmacological profile of PF-06250112, followed by a general overview of Rho GTPase signaling and the methodologies used to assess inhibitor specificity in that context.
Part 1: The True Target of PF-06250112 - Bruton's Tyrosine Kinase (BTK)
(Rac)-PF-06250112, hereafter referred to as PF-06250112, is a well-characterized small molecule inhibitor with high affinity for Bruton's tyrosine kinase (BTK), a critical component of B-cell receptor signaling. It is not reported to be an inhibitor of Rac1 or other Rho family GTPases.
Quantitative Data on PF-06250112 Specificity
The selectivity of PF-06250112 has been determined through various biochemical assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.
| Target Kinase | IC50 (nM) |
| BTK | 0.5 |
| BMX | 0.9 |
| TEC | 1.2 |
This data clearly demonstrates the high potency of PF-06250112 for BTK, with slightly lower but still significant activity against other TEC family kinases.
BTK Signaling Pathway
The following diagram illustrates the central role of BTK in the B-cell receptor (BCR) signaling cascade, which is crucial for B-cell development, differentiation, and proliferation.
Caption: BTK Signaling Pathway and the inhibitory action of PF-06250112.
Part 2: Understanding Rho GTPase Signaling and Inhibitor Specificity
While PF-06250112 does not target Rac1, understanding the methods to assess inhibitor specificity for Rho GTPases is crucial for researchers in this field. The Rho GTPase family, including Rac1, Cdc42, and RhoA, are key regulators of the actin cytoskeleton, cell polarity, and cell migration.
Overview of Rho GTPase Signaling Pathways
These small GTPases act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state. This cycle is regulated by Guanine nucleotide Exchange Factors (GEFs) and GTPase Activating Proteins (GAPs).
Caption: Simplified overview of Rac1, Cdc42, and RhoA signaling pathways.
Experimental Protocols for Determining Inhibitor Specificity
To assess the specificity of a compound against a target like Rac1 versus other Rho GTPases, a series of biochemical and cell-based assays are typically employed.
1. Biochemical Assays: GEF-Based Nucleotide Exchange Assay
This in vitro assay measures the ability of an inhibitor to block the interaction between a specific Rho GTPase and its activating GEF.
-
Principle: The exchange of GDP for a fluorescently labeled GTP analog on the GTPase is catalyzed by a specific GEF. An effective inhibitor will prevent this exchange, resulting in a lower fluorescence signal.
-
Protocol Outline:
-
Purified, recombinant Rac1, Cdc42, and RhoA proteins are loaded with GDP.
-
A specific GEF for each GTPase (e.g., Tiam1 for Rac1, ITSN for Cdc42, LARG for RhoA) is added to initiate the nucleotide exchange reaction in the presence of a fluorescent GTP analog (e.g., mant-GTP).
-
The reaction is carried out in the presence of varying concentrations of the test compound.
-
Fluorescence is measured over time. The IC50 value is calculated as the concentration of the inhibitor required to reduce the rate of nucleotide exchange by 50%.
-
2. Cell-Based Assays: Effector Pull-Down Assay
This assay quantifies the amount of active, GTP-bound Rho GTPase in cell lysates.
-
Principle: A recombinant protein containing the GTPase-binding domain (GBD) of a downstream effector (e.g., PAK1 for Rac1/Cdc42, Rhotekin for RhoA) is used to selectively "pull down" the active form of the GTPase from cell lysates. The amount of pulled-down GTPase is then quantified by Western blotting.
-
Protocol Outline:
-
Cells are treated with the inhibitor at various concentrations.
-
Cells are stimulated with an appropriate agonist (e.g., EGF or PDGF) to activate Rho GTPases.
-
Cells are lysed in a buffer that preserves the GTP-bound state.
-
Lysates are incubated with GST-tagged GBD of an effector protein (e.g., GST-PAK-PBD for Rac1/Cdc42, GST-Rhotekin-RBD for RhoA) immobilized on glutathione-agarose beads.
-
The beads are washed to remove non-specifically bound proteins.
-
The pulled-down active GTPases are eluted and analyzed by Western blotting using specific antibodies against Rac1, Cdc42, or RhoA.
-
Total levels of each GTPase in the lysates are also measured to normalize the results.
-
By comparing the IC50 values from biochemical assays and the effective concentrations in cell-based pull-down assays across the different Rho GTPases, researchers can build a selectivity profile for a given inhibitor.
(Rac)-PF-06250112: A Comparative Guide to its Mechanism of Action as a Bruton's Tyrosine Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the mechanism of action of (Rac)-PF-06250112, a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). Initially mischaracterized in some contexts, definitive evidence establishes PF-06250112 as a key player in the landscape of BTK-targeted therapies. This document objectively compares its performance with other notable BTK inhibitors—ibrutinib (B1684441), acalabrutinib, and zanubrutinib—supported by experimental data and detailed protocols.
Mechanism of Action: Targeting the BTK Signaling Pathway
This compound is a highly selective, orally bioavailable small molecule that potently inhibits Bruton's tyrosine kinase.[1][2][3] BTK is a non-receptor tyrosine kinase crucial for the development, activation, and proliferation of B-cells.[4] It is a key component of the B-cell receptor (BCR) signaling pathway.[4] Upon BCR engagement, BTK is activated and subsequently phosphorylates downstream substrates, most notably phospholipase C gamma 2 (PLCγ2).[4] This initiates a signaling cascade leading to the activation of transcription factors that govern B-cell survival and proliferation.[5] By inhibiting BTK, PF-06250112 effectively blocks this signaling cascade, making it a promising therapeutic agent for B-cell malignancies and autoimmune diseases.[2][6][7]
PF-06250112 has been identified as a covalent inhibitor of BTK, forming an adduct with a cysteine residue (Cys481) located near the ATP binding pocket of the enzyme.[2] This interaction is characterized by slow-off kinetics, leading to sustained inhibition of the kinase.[2]
Comparative Performance Data
The following tables summarize the quantitative data comparing this compound with other commercially available BTK inhibitors.
Table 1: In Vitro Potency Against BTK and Other Kinases
| Compound | BTK IC₅₀ (nM) | BMX IC₅₀ (nM) | TEC IC₅₀ (nM) | EGFR IC₅₀ (nM) | ITK IC₅₀ (nM) |
| This compound | 0.5 [1][2][8] | 0.9 [1][2][8] | 1.2 [1][2][8] | >10,000 | >10,000 |
| Ibrutinib | 0.5[9] | 1 | 3.2 - 78[9] | 5.6 | 10.7 |
| Acalabrutinib | 3 | ND | 37 - 1000[9] | >1000 | 2.9 |
| Zanubrutinib | <1 | ND | ~2[9] | >1000 | 60 |
ND: Not Determined from the provided search results.
Table 2: Cellular Activity and Preclinical Efficacy
| Compound | B-cell Proliferation IC₅₀ (nM) | BTK Occupancy in PBMCs | Preclinical Model Efficacy |
| This compound | 2.5 [7] | ND | Effective in murine lupus models[2] |
| Ibrutinib | ND | Lower than zanubrutinib[3] | Effective in B-cell malignancies[7] |
| Acalabrutinib | ND | Substantially lower than zanubrutinib[3] | Non-inferior to ibrutinib in CLL[3] |
| Zanubrutinib | ND | Higher and more sustained than ibrutinib and acalabrutinib[3] | Superior to ibrutinib in CLL (PFS)[3] |
ND: Not Determined from the provided search results. PFS: Progression-Free Survival. CLL: Chronic Lymphocytic Leukemia.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and validation of findings.
In Vitro BTK Kinase Inhibition Assay (Luminescence-based)
This protocol outlines a general method for determining the in vitro inhibitory activity of a compound against BTK by measuring ADP production.
Materials:
-
Recombinant BTK enzyme
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 μM DTT)
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Test inhibitor (e.g., this compound)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test inhibitor in kinase buffer.
-
In a multi-well plate, add the kinase buffer, recombinant BTK enzyme, and the substrate.
-
Add the serially diluted inhibitor or vehicle control to the appropriate wells.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cellular BTK Autophosphorylation Assay (Western Blot)
This protocol describes the measurement of BTK autophosphorylation at Tyr223 in a cellular context to assess inhibitor activity.
Materials:
-
B-cell line (e.g., Ramos)
-
Cell culture medium and supplements
-
Test inhibitor (e.g., this compound)
-
BCR agonist (e.g., anti-IgM F(ab')₂ fragment)
-
Ice-cold Phosphate Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-BTK (Tyr223), anti-total BTK
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Culture B-cells to the desired density and treat with varying concentrations of the test inhibitor or vehicle for 1-2 hours.
-
Stimulate the cells with a BCR agonist (e.g., anti-IgM) for 10-15 minutes to induce BTK autophosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-BTK antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
To confirm equal loading, the membrane can be stripped and re-probed for total BTK.
Visualizations
The following diagrams illustrate the key pathways and workflows discussed in this guide.
BTK Signaling Pathway and Inhibition by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. promega.com [promega.com]
- 3. Quantitative Systems Pharmacology Model to Predict Target Occupancy by Bruton Tyrosine Kinase Inhibitors in Patients With B‐Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects [frontiersin.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. promega.com [promega.com]
- 9. Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (Rac)-PF-06250112: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of the investigational compound (Rac)-PF-06250112 is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. As this compound is a Selective Androgen Receptor Modulator (SARM), it should be handled as a potent pharmaceutical substance with all disposal procedures reflecting this classification.
Summary of SARM Characteristics and Hazards
To underscore the importance of proper handling and disposal, the following table summarizes the key characteristics and potential hazards associated with SARMs as a class of compounds. This information should be considered when assessing the risks of this compound.
| Characteristic | Description | Potential Hazards |
| Compound Class | Selective Androgen Receptor Modulator (SARM) | Investigational status, limited long-term safety data. |
| Regulatory Status | Not approved for human use by the FDA. | Sale and use outside of approved research are illegal in many jurisdictions. |
| Biological Effects | Anabolic effects on muscle and bone. | Potential for hormonal disruption, including testosterone (B1683101) suppression. |
| Reported Side Effects | Various, depending on the specific compound. | Liver toxicity, kidney damage, adverse cardiovascular effects. |
Step-by-Step Disposal Protocol for this compound
The following protocol provides a step-by-step guide for the proper disposal of this compound in a research laboratory setting. This procedure is based on best practices for the disposal of potent investigational pharmaceutical compounds.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE at all times when handling this compound. This includes:
-
Disposable gloves (double-gloving is recommended).
-
Safety glasses or goggles.
-
A lab coat.
-
In cases of handling powders outside of a containment unit, a properly fitted respirator (e.g., N95 or higher) is essential.
-
2. Waste Segregation and Collection:
-
All materials contaminated with this compound must be treated as hazardous waste. This includes:
-
Unused or expired compound.
-
Empty vials and containers.
-
Contaminated lab supplies (e.g., pipette tips, weighing paper, gloves, bench paper).
-
-
Collect all solid and liquid waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical.
-
Never mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
3. Labeling:
-
Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound".
-
The primary hazard(s) (e.g., "Potent Compound," "Toxic").
-
The accumulation start date.
-
The name and contact information of the principal investigator or responsible person.
-
4. Storage:
-
Store the sealed hazardous waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be away from general traffic and clearly marked.
5. Decontamination:
-
Thoroughly decontaminate all surfaces and equipment that may have come into contact with this compound.
-
Use a suitable decontamination solution as recommended by your institution's EHS office. A common practice is to use a detergent solution followed by a solvent rinse (e.g., ethanol (B145695) or isopropanol), if compatible with the surfaces.
-
All materials used for decontamination (e.g., wipes, paper towels) must also be disposed of as hazardous waste.
6. Final Disposal:
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.
-
Disposal will be handled by a licensed hazardous waste vendor, typically through high-temperature incineration.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Essential Safety and Operational Guidance for Handling (Rac)-PF-06250112
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling and disposal of (Rac)-PF-06250112. The following procedural guidance is designed to ensure the safety of laboratory personnel and the integrity of research activities.
Hazard Identification and Safety Precautions
This compound is a potent inhibitor of Bruton's tyrosine kinase (BTK) and is classified with specific hazards requiring careful handling. The primary known hazards are summarized in the table below.
| Hazard Classification | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation. |
Source: Sigma-Aldrich Safety Information
Given these hazards, all personnel must adhere to the following personal protective equipment (PPE) guidelines and handling procedures.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following table outlines the required PPE for various laboratory operations involving this compound.
| Operation | Required PPE |
| Handling Solid Compound (Weighing, Aliquoting) | - Primary: Nitrile gloves (double-gloving recommended), safety glasses with side shields, lab coat. - Secondary: Chemical splash goggles, face shield (if splash hazard exists), respiratory protection (N95 or higher, based on risk assessment). |
| Preparing Solutions | - Primary: Nitrile gloves (double-gloving recommended), chemical splash goggles, lab coat. - Secondary: Face shield, chemical-resistant apron. |
| Administering to Cell Cultures or Animals | - Primary: Nitrile gloves, safety glasses, lab coat. - Secondary: Biosafety cabinet (if applicable), appropriate respiratory protection based on aerosolization risk. |
Note: Always consult your institution's Environmental Health and Safety (EHS) department for specific PPE requirements and risk assessments.
Experimental Protocols: Safe Handling Procedures
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a designated, clearly labeled, and well-ventilated area at -20°C.
-
Maintain an accurate inventory of the compound.
Handling the Solid Compound:
-
Preparation: Before handling the solid, ensure the work area is clean and uncluttered. A chemical fume hood or a ventilated balance enclosure should be used for weighing and aliquoting.
-
PPE: Don the appropriate PPE as outlined in the table above. Double gloving is highly recommended to prevent skin exposure.
-
Weighing: Use a dedicated set of spatulas and weigh boats. Handle the powder carefully to avoid generating dust.
-
Cleaning: After handling, decontaminate the work surface and any equipment used. Dispose of contaminated materials as hazardous waste.
Preparing Solutions:
-
Solvent Selection: this compound is soluble in DMSO.
-
Procedure:
-
Perform all solution preparations in a chemical fume hood.
-
Add the solvent to the solid compound slowly to avoid splashing.
-
If warming is required to fully dissolve the compound, use a controlled heating method such as a water bath.
-
-
Labeling: Clearly label the solution with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
Disposal Plan:
-
All solid waste contaminated with this compound (e.g., weigh boats, pipette tips, gloves) must be disposed of in a designated hazardous waste container.
-
Liquid waste containing the compound should be collected in a clearly labeled, sealed hazardous waste container.
-
Follow all institutional and local regulations for hazardous waste disposal.
Visualization of PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
